Krn-633
Description
a VEGF receptor-2 tyrosine kinase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBYZLCHOKSGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429551 | |
| Record name | KRN-633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286370-15-8 | |
| Record name | KRN-633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286370158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KRN-633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286370-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KRN-633 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1V875I8DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Target of Krn-633
For Researchers, Scientists, and Drug Development Professionals
Abstract
Krn-633 is a potent and selective, orally bioavailable inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1][2] It demonstrates high affinity for VEGFR-2, the primary mediator of the pro-angiogenic effects of VEGF, and also exhibits inhibitory activity against VEGFR-1 and VEGFR-3.[1][3] By targeting these key receptors, this compound effectively suppresses angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. This technical guide provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, inhibitory activity, and the experimental protocols used to characterize its function.
Primary Molecular Target: VEGFR-2
The principal molecular target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). VEGFR-2 is a receptor tyrosine kinase that plays a central role in both physiological and pathological angiogenesis.[1] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[3] It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues on the receptor and other substrate proteins. This blockade of autophosphorylation inhibits the activation of the entire downstream signaling cascade, thereby abrogating the biological effects of VEGF.
In Vitro Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro assays, including cell-free kinase assays and cell-based phosphorylation and proliferation assays.
Cell-Free Kinase Inhibition
This compound demonstrates potent inhibition of the enzymatic activity of recombinant VEGFR tyrosine kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 170 |
| VEGFR-2 | 160 |
| VEGFR-3 | 125 |
| PDGFR-β | 130 |
| c-Kit | 8.01 |
Data sourced from MedchemExpress and Selleck Chemicals product pages.[3][4]
Cellular Activity
In cell-based assays, this compound effectively inhibits VEGF-induced signaling and proliferation in human umbilical vein endothelial cells (HUVECs).
| Cellular Assay | Cell Line | IC50 (nM) |
| VEGF-induced VEGFR-2 Phosphorylation | HUVEC | 1.16 |
| VEGF-induced HUVEC Proliferation | HUVEC | 14.9 |
Data sourced from MedchemExpress product page.[4]
Signaling Pathway
This compound targets the initial step in the VEGF signaling cascade. The following diagram illustrates the canonical VEGF/VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGF/VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the general methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified VEGFR kinases.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 kinase domains, ATP, appropriate kinase buffer, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A serially diluted concentration range of this compound is prepared in a multi-well plate. b. The recombinant VEGFR kinase and the substrate peptide are added to each well. c. The kinase reaction is initiated by the addition of a fixed concentration of ATP (e.g., 1 µM). d. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular VEGFR-2 Phosphorylation Assay
This assay measures the ability of this compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: HUVECs are cultured to near confluency and then serum-starved overnight.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time.
-
VEGF Stimulation: Cells are stimulated with a fixed concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: The cells are washed and then lysed to extract total protein.
-
Detection: The levels of phosphorylated VEGFR-2 and total VEGFR-2 are determined by Western blotting or ELISA using specific antibodies.
-
Data Analysis: The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated for each inhibitor concentration, and the IC50 value is determined.
Caption: Workflow for a cellular VEGFR-2 phosphorylation assay.
HUVEC Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Matrigel Coating: A basement membrane matrix (e.g., Matrigel) is used to coat the wells of a multi-well plate and allowed to solidify.
-
Cell Seeding: HUVECs, pre-treated with different concentrations of this compound, are seeded onto the Matrigel-coated wells.
-
Incubation: The plate is incubated for several hours (e.g., 4-18 hours) to allow for the formation of tube-like structures.
-
Imaging: The formation of the tubular network is visualized and captured using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
KRN-633 Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN-633 is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, playing a crucial role in the modulation of angiogenesis, the process of new blood vessel formation. This guide provides a comprehensive overview of the this compound signaling pathway, its mechanism of action, and the experimental methodologies used to characterize its inhibitory effects. The information presented herein is intended to support further research and drug development efforts in the field of anti-angiogenic therapies.
This compound, a quinazoline urea derivative, primarily targets VEGFR-2, a key mediator of VEGF-induced signaling in endothelial cells.[1] By inhibiting the tyrosine phosphorylation of VEGFR-2, this compound effectively blocks downstream signaling cascades, leading to the suppression of endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis. Its high selectivity for VEGFR-1, -2, and -3 makes it a valuable tool for studying the physiological and pathological roles of these receptors.[1]
Mechanism of Action
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding site of the VEGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling pathways. The primary pathway affected is the Ras/MEK/MAPK cascade, which is essential for endothelial cell proliferation.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| VEGFR-1 | Kinase Assay | 170 | [2][3] |
| VEGFR-2 | Kinase Assay | 160 | [2][3] |
| VEGFR-3 | Kinase Assay | 125 | [2][3] |
| VEGFR-2 Phosphorylation | HUVEC | 1.16 | [1] |
| c-Kit | Kinase Assay | 8.01 | [2][3] |
| PDGFR-β | Kinase Assay | 130 | [2][3] |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | IC50 (nM) | Reference |
| HUVEC | VEGF-driven Proliferation | 14.9 | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard and widely accepted procedures in the field.
VEGFR-2 Phosphorylation Assay
This assay is designed to measure the ability of a compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Recombinant Human VEGF
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-VEGFR-2 (Tyr1175) antibody
-
Anti-total-VEGFR-2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 until they reach 80-90% confluency.
-
Serum Starvation: Starve the cells in a serum-free medium for 4-6 hours.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells in response to VEGF stimulation.
Materials:
-
HUVECs
-
EGM-2
-
Recombinant Human VEGF
-
This compound
-
Cell proliferation reagent (e.g., BrdU, MTS, or CyQUANT)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with a serum-free medium and incubate for 4-6 hours.
-
Compound and VEGF Treatment: Add varying concentrations of this compound or vehicle control, followed by the addition of a sub-maximal concentration of VEGF to stimulate proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.
HUVEC Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel or other basement membrane extract
-
This compound
-
96-well plates
-
Microscope with a camera
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Resuspend HUVECs in a serum-reduced medium containing varying concentrations of this compound or vehicle control.
-
Incubation: Seed the HUVEC suspension onto the solidified Matrigel and incubate for 4-18 hours at 37°C.
-
Image Acquisition: Visualize the formation of tube-like structures using a microscope and capture images.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma)
-
Matrigel (optional, for co-injection)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (typically 1-10 million cells) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR tyrosine kinases with demonstrated anti-angiogenic and anti-tumor activity in preclinical models. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working on novel anti-angiogenic therapies. Further investigation into the clinical efficacy and safety of this compound and similar compounds is warranted to translate these promising preclinical findings into effective cancer treatments.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
Krn-633: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the kinase selectivity profile of Krn-633, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. This document summarizes key quantitative data, outlines detailed experimental methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound is a quinazoline urea derivative that has demonstrated significant anti-angiogenic and anti-tumor activity. Its primary mechanism of action is the ATP-competitive inhibition of VEGFR tyrosine kinases, crucial mediators of angiogenesis, the process of new blood vessel formation that is essential for solid tumor growth and metastasis.[1][2] This guide delves into the specifics of its inhibitory activity and the experimental procedures used to characterize it.
Kinase Selectivity Profile
This compound exhibits high selectivity for VEGFRs. The following table summarizes the available quantitative data on its inhibitory activity against a range of kinases.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| VEGFR-1 (Flt-1) | 170 | Recombinant Enzyme | [2] |
| VEGFR-2 (KDR) | 160 | Recombinant Enzyme | [2] |
| VEGFR-2 (Phosphorylation) | 1.16 | Cell-based (HUVEC) | [1][2] |
| VEGFR-3 (Flt-4) | 125 | Recombinant Enzyme | [2] |
| PDGFR-α | 965 | Recombinant Enzyme | [2] |
| PDGFR-β | 9850 | Recombinant Enzyme | [2] |
| c-Kit | 4330 | Recombinant Enzyme | [2] |
| FGFR-1 | >10000 | Not Specified | [2] |
| EGFR | >10000 | Not Specified | [2] |
| c-Met | >10000 | Not Specified | [2] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. The significant difference in IC50 values between VEGFRs and other kinases highlights the selectivity of this compound.
Signaling Pathway Inhibition
This compound exerts its anti-angiogenic effects by blocking the VEGF signaling pathway. Upon binding of VEGF to its receptor, VEGFR-2, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound inhibits the initial phosphorylation of VEGFR-2, thereby blocking the entire downstream cascade, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[1]
Caption: this compound inhibits VEGF-induced signaling by blocking VEGFR-2 autophosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selectivity and efficacy of this compound.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a method for determining the IC50 value of this compound against recombinant VEGFR-2.
Objective: To quantify the inhibitory activity of this compound on VEGFR-2 tyrosine kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted this compound and recombinant VEGFR-2 enzyme to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
References
The Core Effects of Krn-633 on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Krn-633 on endothelial cells, focusing on its mechanism of action as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The information presented herein is curated from key studies to support further research and drug development efforts in the field of anti-angiogenic therapies.
Introduction
This compound is a quinazoline urea derivative that has demonstrated significant potential as an anti-angiogenic agent.[1] Its primary mechanism of action involves the selective inhibition of VEGFR-2 tyrosine kinase, a critical mediator of angiogenesis, the process of new blood vessel formation from pre-existing ones.[1][2] Angiogenesis is a crucial process in tumor growth and metastasis, making VEGFR-2 an attractive target for cancer therapy.[1][3] This document summarizes the quantitative effects of this compound on endothelial cells, details the experimental protocols used to ascertain these effects, and visualizes the core signaling pathways involved.
Quantitative Data Summary
The inhibitory effects of this compound on endothelial cell processes have been quantified in several key studies. The following tables summarize these findings for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Type | IC50 Value | Reference |
| VEGFR-2 Tyrosine Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | 1.16 nmol/L | [1] |
| VEGF-driven HUVEC Proliferation ([3H]thymidine incorporation) | Human Umbilical Vein Endothelial Cells (HUVECs) | 14.9 nmol/L | [2] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 3.5 - 15 nmol/L | [4] |
Table 2: Selectivity Profile of this compound
| Kinase | Activity | Note | Reference |
| VEGFR-1 | Highly Selective Inhibition | [1] | |
| VEGFR-2 | Highly Selective Inhibition | Primary Target | [1] |
| VEGFR-3 | Highly Selective Inhibition | [1] | |
| FGFR-1 | Weak Inhibition at 3 µmol/L | Consistent with selectivity for VEGFRs | [2] |
Key Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the quantitative data summary.
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in endothelial cell growth medium supplemented with 2% fetal bovine serum and other growth factors. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.
VEGFR-2 Phosphorylation Assay
-
Objective: To determine the concentration of this compound required to inhibit VEGF-induced VEGFR-2 phosphorylation by 50% (IC50).
-
Procedure:
-
HUVECs were seeded in appropriate culture plates and grown to near confluence.
-
Cells were serum-starved for a defined period to reduce basal receptor phosphorylation.
-
Cells were pre-treated with varying concentrations of this compound for a specified time.
-
VEGF was added to the culture medium to stimulate VEGFR-2 phosphorylation.
-
Following stimulation, cells were lysed, and protein concentrations were determined.
-
VEGFR-2 was immunoprecipitated from the cell lysates using an anti-VEGFR-2 antibody.
-
The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2.
-
The amount of phosphorylated VEGFR-2 was quantified and compared to control (VEGF stimulation without inhibitor) to calculate the IC50 value.
-
HUVEC Proliferation Assay ([3H]thymidine Incorporation)
-
Objective: To measure the effect of this compound on VEGF-induced HUVEC proliferation.
-
Procedure:
-
HUVECs were seeded in 96-well plates and allowed to adhere.
-
Cells were serum-starved to synchronize their cell cycle.
-
Cells were treated with various concentrations of this compound in the presence of VEGF.
-
[3H]thymidine was added to each well and incubated for a set period to allow for its incorporation into newly synthesized DNA.
-
Cells were harvested, and the incorporated radioactivity was measured using a liquid scintillation counter.
-
The IC50 value was determined by calculating the concentration of this compound that resulted in a 50% reduction in [3H]thymidine incorporation compared to the VEGF-treated control.[2]
-
Endothelial Cell Tube Formation Assay
-
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
-
Procedure:
-
A layer of Matrigel was prepared in 96-well plates.
-
HUVECs were seeded onto the Matrigel in the presence of VEGF and varying concentrations of this compound.
-
Plates were incubated at 37°C to allow for the formation of tube-like structures.
-
The formation of tubes was observed and photographed under a microscope.
-
The extent of tube formation was quantified by measuring parameters such as total tube length or the number of branch points.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-angiogenic effects by directly interfering with the VEGF signaling cascade in endothelial cells. The primary point of inhibition is the ATP-binding site of the VEGFR-2 tyrosine kinase domain.
VEGF/VEGFR-2 Signaling Pathway and Inhibition by this compound
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis.[1] When VEGF-A binds to its receptor, VEGFR-2, on the surface of endothelial cells, it induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately leads to endothelial cell proliferation, migration, and survival.[1][3]
This compound acts as a potent inhibitor of this process. By binding to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade.[1] This inhibition of VEGFR-2 phosphorylation leads to the suppression of MAPK activation and, consequently, the inhibition of VEGF-induced endothelial cell proliferation and tube formation.[1][2]
Caption: this compound inhibits VEGF-induced signaling in endothelial cells.
Experimental Workflow for Assessing this compound Efficacy
The evaluation of this compound's effects on endothelial cells typically follows a structured workflow, progressing from in vitro biochemical assays to cell-based functional assays.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Preclinical Profile of KRN-633: A Potent VEGFR-2 Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for KRN-633, a selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, efficacy, and pharmacological properties of this anti-angiogenic agent.
Core Mechanism of Action
This compound is a quinazoline urea derivative that potently and selectively inhibits VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks its phosphorylation and subsequent activation.[3] This inhibition disrupts the downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Akt/ERK pathways, which are vital for endothelial cell proliferation, migration, and survival.[1][4] While highly selective for VEGFRs, this compound exhibits weak inhibitory activity against other receptor tyrosine kinases such as PDGFR-α/β and c-Kit, and does not significantly affect FGFR-1, EGFR, or c-Met phosphorylation in cellular assays.[3]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nmol/L) | Cell Line/System | Reference |
| VEGFR-2 Phosphorylation | Cellular | 1.16 | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2][5] |
| VEGFR-1 | Enzymatic | 170 | Recombinant Kinase | [3] |
| VEGFR-2 | Enzymatic | 160 | Recombinant Kinase | [3] |
| VEGFR-3 | Enzymatic | 125 | Recombinant Kinase | [3] |
| PDGFR-α | Enzymatic | 965 | Recombinant Kinase | [3] |
| PDGFR-β | Enzymatic | 9850 | Recombinant Kinase | [3] |
| c-Kit | Enzymatic | 4330 | Recombinant Kinase | [3] |
| HUVEC Proliferation | Cellular | 3.5 - 15 | HUVECs | [5] |
In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Tumor Type | Animal Model | This compound Formulation | Dosing | Outcome | Reference |
| Lung, Colon, Prostate | Athymic Mice and Rats | Crystalline | Oral administration | Inhibition of tumor growth, regression of established tumors | [1][2] |
| Human Tumor Xenografts | Murine and Rat Models | Solid Dispersion | 10- to 25-fold lower doses than crystalline form | Dramatic inhibition of tumor growth | [5][6] |
Pharmacokinetic Parameters of this compound in Rats
| Formulation | Administration | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Crystalline | Oral (3.0 mg/kg) | 23.5 ± 10.5 | 291 ± 129 | 4.6 | [7] |
| Solid Dispersion | Oral (3.0 mg/kg) | 200 ± 56.6 | 2180 ± 622 | 34.5 | [7] |
| Solution | Intravenous (0.1 mg/kg) | - | 632 ± 117 | 100 | [7] |
Experimental Protocols
VEGFR-2 Tyrosine Kinase Phosphorylation Assay
This protocol is adapted from general VEGFR-2 kinase assay methodologies and specific details from this compound literature.
Objective: To determine the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF
-
This compound
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
Anti-VEGFR-2 antibody
-
Anti-phospho-VEGFR-2 (Tyr1175) antibody
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture HUVECs to near confluence in appropriate growth medium.
-
Starve the cells in a serum-free medium for 24 hours prior to the experiment.
-
Pre-treat the starved HUVECs with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-VEGFR-2 (Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total VEGFR-2 to confirm equal loading.
-
Quantify the band intensities to determine the IC50 of this compound.
HUVEC Proliferation Assay
This protocol is based on general HUVEC proliferation assay methods.
Objective: To assess the effect of this compound on VEGF-induced HUVEC proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium with supplements
-
Recombinant Human VEGF
-
This compound
-
96-well plates, gelatin-coated
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)
-
Microplate reader
Procedure:
-
Seed HUVECs in gelatin-coated 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium.
-
Allow the cells to attach overnight.
-
Replace the medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) and varying concentrations of this compound.
-
Add recombinant human VEGF to the appropriate wells to stimulate proliferation. Include a control group with no VEGF.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model.
Objective: To evaluate the in vivo antitumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line (e.g., lung, colon, or prostate cancer cells)
-
Matrigel (optional)
-
This compound (crystalline or solid dispersion formulation)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Harvest tumor cells from culture during their exponential growth phase.
-
Resuspend the cells in a sterile medium or PBS, with or without Matrigel, at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) orally to the treatment group daily. The control group receives the vehicle only.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry for microvessel density).
Mandatory Visualizations
Caption: this compound inhibits VEGFR-2 signaling pathway.
Caption: In Vivo Xenograft Experimental Workflow.
Conclusion
The preclinical data for this compound strongly support its activity as a potent and selective inhibitor of VEGFR-2 tyrosine kinase. Its ability to inhibit angiogenesis translates to significant antitumor efficacy in various in vivo models. The development of a solid dispersion formulation has notably improved its oral bioavailability, enhancing its therapeutic potential.[5][6] Further investigation into its safety profile and efficacy in combination with other anti-cancer agents is warranted. This technical guide provides a foundational understanding of this compound's preclinical characteristics to aid in its continued development and evaluation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promocell.com [promocell.com]
- 4. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [bmbreports.org]
- 5. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Krn-633 and Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Krn-633, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, and its role in the inhibition of tumor angiogenesis. This document consolidates key preclinical findings, elucidates its mechanism of action, and provides detailed experimental methodologies.
Core Concept: Targeting Tumor Angiogenesis
Solid tumors, for their growth and metastasis, are critically dependent on angiogenesis, the formation of new blood vessels.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of this process.[1][3] VEGF ligands, particularly VEGF-A, bind to their receptors on endothelial cells, with VEGFR-2 playing a predominant role in mediating the downstream signaling cascades that lead to endothelial cell proliferation, migration, survival, and ultimately, new vessel formation.[1][4][5] Consequently, inhibiting the VEGF/VEGFR-2 pathway has been a cornerstone of anti-angiogenic therapy in oncology.[3][6]
This compound: A Selective VEGFR-2 Tyrosine Kinase Inhibitor
This compound is a quinazoline urea derivative that has demonstrated significant anti-angiogenic and antitumor activity in preclinical models.[1] It functions as a selective inhibitor of VEGFR-2 tyrosine kinase, thereby blocking the initiation of the angiogenic signaling cascade.[1]
Mechanism of Action
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP binding site of the VEGFR-2 tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon VEGF binding, a critical step for the activation of downstream signaling pathways.[1] Key signaling pathways inhibited by this compound include:
-
MAPK Pathway: this compound blocks the VEGF-induced activation of mitogen-activated protein kinases (MAPKs), which are crucial for endothelial cell proliferation.[1]
-
PI3K/Akt Pathway: The PI3K/Akt pathway, essential for endothelial cell survival, is also downstream of VEGFR-2 and is consequently inhibited by this compound.[4][5]
The inhibitory action of this compound is highly selective for VEGFRs, with minimal impact on other tyrosine kinases.[1] This selectivity profile suggests a more targeted therapeutic approach with a potentially favorable safety profile.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| In Vitro Activity | |
| Target | IC50 |
| VEGFR-2 Tyrosine Phosphorylation | 1.16 nmol/L[1] |
| In Vivo Antitumor Activity (Xenograft Models) | |
| Tumor Models | Lung, Colon, Prostate[1] |
| Administration | Oral (p.o.)[1] |
| Observed Effects | Inhibition of tumor growth, Regression of established tumors[1] |
| Histological Findings | Reduction in endothelial cells, Decreased vascular permeability[1] |
A solid dispersion formulation of this compound was developed to improve its poor water solubility and enhance its oral bioavailability.[7]
| Improved Formulation: Solid Dispersion | |
| Bioavailability Enhancement (in rats) | ~7.5-fold increase[7] |
| Dose Reduction for Similar Efficacy | 10 to 25-fold lower dose compared to crystalline form[7] |
| Histological Finding | Significant reduction in microvessel density at lower doses[7] |
Detailed Experimental Protocols
In Vitro VEGFR-2 Phosphorylation Assay
Objective: To determine the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial growth medium.
-
Serum Starvation: Prior to treatment, cells are serum-starved to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
VEGF Stimulation: Cells are stimulated with recombinant human VEGF to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Cells are lysed, and protein concentrations are determined.
-
Immunoprecipitation: VEGFR-2 is immunoprecipitated from the cell lysates using an anti-VEGFR-2 antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2. The total amount of VEGFR-2 is also determined using an anti-VEGFR-2 antibody.
-
Data Analysis: The intensity of the phosphotyrosine bands is quantified and normalized to the total VEGFR-2. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the VEGF-induced phosphorylation.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of orally administered this compound in vivo.
Methodology:
-
Animal Model: Athymic nude mice or rats are used.[1]
-
Tumor Cell Implantation: Human tumor cells (e.g., lung, colon, or prostate cancer cell lines) are implanted subcutaneously into the flank of the animals.[1]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly.
-
Treatment: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. This compound (or its solid dispersion formulation) is administered orally daily.[1][7] The vehicle is administered to the control group.
-
Data Collection: Tumor volumes and body weights are monitored throughout the study.[1]
-
Endpoint: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for histological analysis.
-
Histological Analysis: Tumor tissues are stained (e.g., with an anti-CD31 antibody) to visualize and quantify microvessel density.[7]
Conclusion
This compound is a selective and potent inhibitor of VEGFR-2 tyrosine kinase with demonstrated anti-angiogenic and antitumor activity in preclinical models. Its mechanism of action, centered on the blockade of the VEGF signaling pathway, makes it a promising candidate for the treatment of solid tumors. The development of an improved solid dispersion formulation has addressed the challenge of its poor water solubility, enhancing its therapeutic potential. Further investigation, including clinical trials, will be necessary to fully elucidate the therapeutic utility of this compound in oncology.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and its regulation of tumor-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Krn-633 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krn-633 is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), demonstrating high selectivity for VEGFR-1, VEGFR-2, and VEGFR-3.[1][2] As a quinazoline urea derivative, this compound effectively blocks the tyrosine phosphorylation of these receptors, thereby inhibiting downstream signaling pathways crucial for angiogenesis, cell proliferation, and survival.[2] These pathways include the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, and the PI3K/Akt signaling pathway.[1] Due to its targeted anti-angiogenic activity, this compound is a valuable tool for in vitro studies in cancer research and drug development. This document provides detailed protocols for utilizing this compound in cell culture experiments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line/System | Reference |
| VEGFR-1 (Flt-1) | 170 | Cell-free kinase assay | [1] |
| VEGFR-2 (KDR/Flk-1) | 160 | Cell-free kinase assay | [1] |
| VEGFR-3 (Flt-4) | 125 | Cell-free kinase assay | [1] |
| VEGFR-2 Phosphorylation | 1.16 | Human Umbilical Vein Endothelial Cells (HUVECs) | [2] |
| PDGFRα | 965 | Cell-free kinase assay | [1] |
| PDGFRβ | 9850 | Cell-free kinase assay | [1] |
| c-Kit | 4330 | Cell-free kinase assay | [1] |
| HUVEC Proliferation (VEGF-driven) | 14.9 | HUVECs | [1] |
| ERK1 Phosphorylation (VEGF-dependent) | 3.51 | Endothelial Cells | [1] |
| ERK2 Phosphorylation (VEGF-dependent) | 6.08 | Endothelial Cells | [1] |
| HIF-1α Transcriptional Activation | 3790 | Not specified | [1] |
Table 2: Recommended Cell Lines and this compound Concentration Range
| Cell Line | Tissue of Origin | Typical Concentration Range (µM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial | 0.01 - 10 | [1][2] |
| A549 | Human Lung Carcinoma | 0.01 - 10 | [1] |
| Ls174T | Human Colon Adenocarcinoma | 0.01 - 10 | [1] |
| DU145 | Human Prostate Carcinoma | 0.01 - 10 | [1] |
| HT29 | Human Colon Adenocarcinoma | 0.01 - 10 | [1] |
| LNCaP | Human Prostate Carcinoma | 0.01 - 10 | [1] |
| PC-3 | Human Prostate Carcinoma | 0.01 - 10 | [1] |
Mandatory Visualizations
Experimental Protocols
Cell Viability/Proliferation Assay (WST-1)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Target cells (e.g., HUVECs, A549)
-
Complete culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom cell culture plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical final concentration range is 0.01 to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for 48-96 hours at 37°C in a 5% CO₂ incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of VEGFR-2, Akt, and ERK Phosphorylation
Principle: Western blotting is used to detect the phosphorylation status of specific proteins, indicating the activation state of signaling pathways. This protocol allows for the assessment of this compound's inhibitory effect on VEGF-induced phosphorylation of VEGFR-2 and its downstream targets, Akt and ERK.
Materials:
-
Target cells (e.g., HUVECs)
-
Serum-free culture medium
-
Recombinant human VEGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
-
Endothelial Cell Tube Formation Assay
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. The inhibitory effect of this compound on this process can be quantified.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (BME), such as Matrigel®
-
This compound
-
VEGF (as a pro-angiogenic stimulus)
-
96-well plates
-
Inverted microscope with a camera
Protocol:
-
Plate Coating:
-
Thaw the BME on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Treatment and Seeding:
-
Harvest HUVECs and resuspend them in a small volume of medium.
-
Prepare a cell suspension containing VEGF and the desired concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension (10,000-20,000 cells in 100 µL) onto the solidified BME.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images of the tube network in each well at a fixed time point.
-
-
Data Analysis:
-
Quantify the extent of tube formation using image analysis software. Parameters to measure include:
-
Total tube length
-
Number of branch points
-
Number of loops
-
-
Compare the results from this compound-treated wells to the vehicle control to determine the percentage of inhibition.
-
References
Application Notes and Protocols for In Vivo Studies with Krn-633
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of Krn-633, a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. Due to its poor water solubility, special formulation strategies are required to achieve optimal bioavailability and efficacy in animal models.
Introduction to this compound
This compound is a quinazoline urea derivative that selectively inhibits the enzymatic activities of VEGFR-1, VEGFR-2, and VEGFR-3.[1][2] By targeting these key receptors in the VEGF signaling pathway, this compound effectively suppresses tumor angiogenesis and growth.[1][2] It has been shown to inhibit VEGF-induced VEGFR-2 phosphorylation in endothelial cells and block the activation of mitogen-activated protein kinases (MAPK), thereby inhibiting endothelial cell proliferation and tube formation.[1][2] While potent in vitro, its low water solubility necessitates specific formulation approaches for in vivo applications to ensure adequate absorption and therapeutic efficacy.[1][3]
Mechanism of Action:
This compound is an ATP-competitive inhibitor of VEGFR tyrosine kinases.[4] The binding of VEGF to its receptors (VEGFRs) on the cell surface activates intracellular tyrosine kinases, initiating a signaling cascade that promotes angiogenesis, vasculogenesis, and lymphangiogenesis.[5] this compound blocks this signaling cascade, leading to a reduction in tumor microvessel density and vascular permeability.[2][3]
VEGFR Signaling Pathway Inhibition by this compound
Caption: VEGFR signaling pathway and the inhibitory action of this compound.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is poorly soluble in aqueous solutions.[3][6] This property significantly hinders its oral bioavailability.[1][3] To overcome this limitation, a solid dispersion formulation has been developed, which transforms the drug into an amorphous state and dramatically improves its dissolution rate and bioavailability.[1][3]
| Property | Crystalline this compound | Solid Dispersion of this compound |
| Physical State | Crystalline solid | Amorphous solid |
| Solubility (DMF) | ~10 mg/mL[6][7] | - |
| Solubility (DMSO) | ~0.3 - 9 mg/mL[4][6] | - |
| Aqueous Solubility | Poorly soluble[3][6] | Significantly improved |
| Bioavailability | Low | ~7.5-fold higher in rats[1][3] |
In Vivo Formulation Protocols
Protocol 1: Solid Dispersion Formulation for Oral Administration
This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP), which has been shown to enhance oral bioavailability by approximately 7.5-fold in rats.[1][3]
Materials:
-
This compound (crystalline form)
-
Polyvinylpyrrolidone (PVP)
-
Chloroform
-
Rotary evaporator
-
Vacuum oven
-
0.5% Methylcellulose solution
Procedure:
-
Dissolve this compound and PVP in chloroform. A suggested ratio is 1:4 (w/w) of this compound to PVP.[1]
-
Rapidly evaporate the chloroform using a rotary evaporator at 60°C.[1]
-
Dry the resulting solid dispersion under vacuum at 50°C to remove any residual solvent.[1]
-
The obtained solid dispersion can be suspended in a 0.5% methylcellulose solution for oral administration to animals.[1]
Protocol 2: Suspension of Crystalline this compound for Oral Administration
For studies where the crystalline form is used, it can be administered as a suspension.
Materials:
-
This compound (crystalline form)
-
0.5% Methylcellulose in distilled water
Procedure:
-
Weigh the required amount of crystalline this compound.
-
Prepare a 0.5% methylcellulose solution in distilled water.
-
Suspend the this compound powder in the 0.5% methylcellulose solution.
-
Ensure the suspension is homogenous before administration.
Protocol 3: Formulation for Intravenous Administration
For pharmacokinetic studies, an intravenous formulation can be prepared.
Materials:
-
This compound
-
Dimethylacetamide (DMA)
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol
-
Aqueous solution (e.g., saline or water for injection)
Procedure:
-
Prepare a vehicle solution of 5% DMA, 10% PEG 400, and 30% ethanol in an aqueous solution.[1]
-
Dissolve the this compound in this vehicle to the desired concentration.
In Vivo Experimental Design and Administration
Experimental Workflow for In Vivo Efficacy Studies
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Recommended Dosages and Administration Routes:
-
Oral Administration (Rats):
-
Solid Dispersion: Doses can be significantly lower than the crystalline form to achieve similar efficacy. Studies have shown effective tumor growth inhibition at doses 10- to 25-fold lower than the crystalline form.[3] A dose of approximately 3.0 mg/kg of the solid dispersion has been used in pharmacokinetic studies.[1]
-
Crystalline Form: Higher doses are required due to lower bioavailability.[3]
-
-
Oral Administration (Mice):
-
Studies on retinal vascular development have used a daily dose of 5 mg/kg/day.[8]
-
-
Intravenous Administration (Rats):
-
A dose of 0.1 mg/kg has been used for pharmacokinetic comparison.[1]
-
Administration Schedule:
-
Daily oral administration is a common schedule for efficacy studies.[1]
Monitoring:
-
Tumor growth should be monitored regularly (e.g., twice weekly) by measuring tumor dimensions with calipers.
-
Animal body weight and general health should be monitored throughout the study.[2]
-
For toxicology assessments, parameters such as total urinary protein levels can be monitored.[3]
Pharmacokinetic Data
Pharmacokinetic parameters of this compound in rats after a single oral administration of 3.0 mg/kg are summarized below.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Crystalline Form | ~50 | ~8 | ~1,000 | ~4.5 |
| Solid Dispersion | ~425 | ~4 | ~7,500 | ~33.8 |
Data adapted from studies in Sprague-Dawley rats.[1] The solid dispersion formulation shows an approximately 8.5-fold greater maximum serum concentration (Cmax) and a 7.5-fold greater bioavailability compared to the crystalline form.[1]
Summary and Conclusion
The successful in vivo application of this compound is critically dependent on overcoming its poor aqueous solubility. The use of a solid dispersion formulation with PVP is a highly effective method to enhance its oral bioavailability and, consequently, its anti-tumor efficacy. Researchers should carefully consider the formulation strategy to achieve reliable and reproducible results in preclinical studies. The provided protocols and data serve as a comprehensive guide for the preparation and administration of this compound in in vivo research settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cusabio.com [cusabio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Effects of pre- and post-natal treatment with KRN633, an inhibitor of vascular endothelial growth factor receptor tyrosine kinase, on retinal vascular development and patterning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Krn-633 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krn-633 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] By targeting VEGFR-2, this compound effectively suppresses tumor angiogenesis and growth, making it a promising candidate for cancer therapy.[1] Preclinical studies have demonstrated its single-agent efficacy in various tumor xenograft models, including lung, colon, and prostate cancers.[1] The combination of anti-angiogenic agents like this compound with traditional chemotherapy is a compelling strategy to enhance anti-tumor efficacy. This approach targets both the tumor vasculature and the cancer cells directly, potentially leading to synergistic effects and overcoming drug resistance.
These application notes provide a comprehensive overview of the preclinical rationale, experimental protocols, and data interpretation for utilizing this compound in combination with chemotherapy. While direct combination studies with this compound are not extensively published, this document leverages data from a similar VEGFR-2 inhibitor, BAY 57-9352, to provide representative protocols and expected outcomes. Researchers should adapt and validate these protocols for their specific experimental needs with this compound.
Rationale for Combination Therapy
The co-administration of a VEGFR-2 inhibitor like this compound with cytotoxic chemotherapy is based on several complementary mechanisms of action:
-
Normalization of Tumor Vasculature: Anti-angiogenic agents can prune immature and leaky tumor blood vessels, leading to a more normalized and efficient vasculature. This can improve the delivery and penetration of concurrently administered chemotherapeutic agents into the tumor microenvironment.
-
Enhanced Cytotoxic Efficacy: By disrupting the tumor blood supply, this compound can induce hypoxia and nutrient deprivation, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy.
-
Overcoming Resistance: Tumors can develop resistance to chemotherapy through various mechanisms, including the upregulation of pro-angiogenic factors. Targeting the VEGF pathway can counteract this resistance mechanism.
-
Dual Targeting: This combination strategy simultaneously attacks the tumor on two fronts: the cancer cells themselves (chemotherapy) and their essential support system (this compound).
Data Presentation
The following tables summarize preclinical data from a study combining the VEGFR-2 inhibitor BAY 57-9352 with standard chemotherapeutic agents, capecitabine and paclitaxel. This data serves as a representative example of the potential synergistic effects that could be observed when combining this compound with chemotherapy.
Table 1: In Vivo Efficacy of VEGFR-2 Inhibitor in Combination with Capecitabine in a Colo-205 Human Colorectal Cancer Xenograft Model [2]
| Treatment Group | Dosage | Administration Route | Tumor Growth Delay (TGD) in Days | Toxicity |
| Vehicle Control | - | p.o. | - | Not Reported |
| BAY 57-9352 | 60 mg/kg, once daily | p.o. | 16 | No significant toxicity |
| Capecitabine | 500 mg/kg, once daily | p.o. | 30 | No significant toxicity |
| BAY 57-9352 + Capecitabine | 60 mg/kg + 500 mg/kg, once daily | p.o. | 40 | No toxicity observed |
Table 2: In Vivo Efficacy of VEGFR-2 Inhibitor in Combination with Paclitaxel in an H460 Human Non-Small Cell Lung Cancer Xenograft Model [2]
| Treatment Group | Dosage | Administration Route | Tumor Growth Delay (TGD) in Days | Toxicity |
| Vehicle Control | - | - | - | Not Reported |
| BAY 57-9352 | 40 mg/kg, once daily | p.o. | 6 | Acceptable toxicity |
| Paclitaxel | 15 mg/kg, once daily for 5 days | i.v. | 10 | Acceptable toxicity |
| BAY 57-9352 + Paclitaxel | 40 mg/kg (p.o.) + 15 mg/kg (i.v.) | p.o. & i.v. | 14 | Acceptable toxicity |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in combination with chemotherapy. These protocols are based on established preclinical study designs.
Protocol 1: In Vivo Tumor Xenograft Study
Objective: To assess the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent (e.g., paclitaxel) in a human tumor xenograft model.
Materials:
-
Athymic nude mice (e.g., NCr-nu/nu)
-
Human cancer cell line (e.g., H460 human non-small cell lung cancer)
-
This compound (formulated for oral administration)
-
Chemotherapeutic agent (e.g., Paclitaxel, formulated for intravenous injection)
-
Vehicle for this compound and chemotherapy
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture H460 cells in appropriate media until they reach the desired confluence.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone
-
Group 4: this compound + Chemotherapy
-
-
-
Drug Administration:
-
This compound: Administer this compound orally (p.o.) once daily at a predetermined dose. The dose of this compound may need to be optimized; a study using a solid dispersion formulation of KRN633 showed significant tumor growth inhibition at lower doses.[3]
-
Chemotherapy: Administer the chemotherapeutic agent (e.g., paclitaxel) intravenously (i.v.) according to a clinically relevant schedule (e.g., once daily for 5 consecutive days).
-
Combination Group: Administer both this compound and the chemotherapeutic agent as described above.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the general health and behavior of the animals daily.
-
The primary endpoint is typically tumor growth delay (TGD), defined as the time it takes for tumors in the treated groups to reach a predetermined size compared to the control group.
-
The study may be terminated when tumors in the control group reach a specific size, or based on ethical considerations.
-
-
Data Analysis:
-
Analyze tumor growth curves and TGD using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Evaluate toxicity by monitoring body weight changes and clinical signs.
-
Protocol 2: Immunohistochemical Analysis of Tumor Microvessels
Objective: To assess the effect of this compound, alone and in combination with chemotherapy, on tumor angiogenesis.
Materials:
-
Tumor tissues from the in vivo study (Protocol 1)
-
Formalin or other suitable fixative
-
Paraffin embedding reagents
-
Microtome
-
Primary antibody against an endothelial cell marker (e.g., CD31)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
DAB substrate kit
-
Microscope
Procedure:
-
Tissue Processing:
-
At the end of the in vivo study, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin.
-
Process the fixed tissues and embed them in paraffin.
-
-
Immunohistochemistry:
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained tumor sections using a light microscope.
-
Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields per tumor.
-
Compare the MVD between the different treatment groups.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits VEGFR-2 signaling, blocking angiogenesis.
Experimental Workflow
Caption: In vivo xenograft study workflow.
Logical Relationship
Caption: Rationale for this compound and chemotherapy combination.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Krn-633 Solid Dispersion Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Krn-633, a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptor-2 tyrosine kinase, demonstrates significant potential in anti-angiogenic therapy. However, its clinical utility is hampered by poor aqueous solubility, leading to low bioavailability and the need for high oral doses to achieve therapeutic efficacy.[1][2] This document provides a detailed protocol for the formulation of a this compound solid dispersion, a proven method to enhance its dissolution rate and oral bioavailability. The solid dispersion technique transforms the crystalline drug into a more soluble amorphous state, thereby improving its absorption.[1] Presented herein are the protocols for preparation via the solvent evaporation method, comprehensive characterization techniques, and a summary of the resulting physicochemical and pharmacokinetic properties.
Introduction to this compound and Solid Dispersion Technology
This compound is a quinazoline urea derivative that selectively inhibits VEGFR-1, -2, and -3 tyrosine kinases, crucial mediators of angiogenesis.[3] By blocking the VEGF signaling pathway, this compound can suppress tumor growth and metastasis.[3] Despite its potent in vitro activity, the low water solubility of this compound presents a significant challenge for oral drug delivery.
Solid dispersion is a widely utilized pharmaceutical technique to improve the dissolution and bioavailability of poorly water-soluble drugs.[4][5] This approach involves dispersing the active pharmaceutical ingredient (API) in an inert carrier matrix at the solid state.[5] The resulting amorphous solid dispersion can lead to a supersaturated solution of the drug in the gastrointestinal tract, enhancing its absorption.[5] For this compound, formulation as a solid dispersion has been shown to increase its bioavailability in rats by approximately 7.5-fold.[1]
Mechanism of Action: this compound Signaling Pathway
Caption: this compound inhibits angiogenesis by blocking VEGF binding to VEGFR-2 and subsequent autophosphorylation.
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on a successful method for preparing an amorphous solid dispersion of this compound.
Materials:
-
This compound (crystalline form)
-
Polyvinylpyrrolidone (PVP)
-
Chloroform
Equipment:
-
Analytical balance
-
Beaker or flask (150 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Vacuum drying oven
Procedure:
-
Weigh 2 g of crystalline this compound and 8 g of polyvinylpyrrolidone (PVP), corresponding to a 1:4 drug-to-polymer ratio.[3]
-
Transfer the weighed this compound and PVP to a 150 mL flask.
-
Add 100 mL of chloroform to the flask.[3]
-
Stir the mixture using a magnetic stirrer until both this compound and PVP are completely dissolved.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform at 60°C under reduced pressure.[3]
-
Continue the evaporation until a solid mass is formed.
-
Transfer the solid mass to a vacuum drying oven and dry at 50°C to remove any residual solvent.[3]
-
The resulting solid dispersion can be ground and sieved for further characterization and formulation.
Physicochemical Characterization of this compound Solid Dispersion
1. X-Ray Diffraction (XRD)
-
Purpose: To determine the physical state (crystalline or amorphous) of this compound in the solid dispersion.
-
Methodology:
-
A small amount of the sample (crystalline this compound, physical mixture of this compound and PVP, and this compound solid dispersion) is placed on the sample holder.
-
The sample is scanned using an X-ray diffractometer over a suitable range of 2θ angles.
-
The resulting diffraction patterns are recorded and analyzed.
-
-
Expected Outcome: The crystalline form of this compound will show sharp, distinct peaks, while the amorphous solid dispersion will exhibit a halo pattern with no distinct peaks.[3]
2. Differential Scanning Calorimetry (DSC)
-
Purpose: To analyze the thermal properties and confirm the amorphous nature of the solid dispersion.
-
Methodology:
-
A few milligrams of the sample are hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
An empty sealed pan is used as a reference.
-
The heat flow to the sample is measured as a function of temperature.
-
-
Expected Outcome: The thermogram of crystalline this compound will show a sharp endothermic peak corresponding to its melting point (around 240°C).[3] This peak will be absent in the thermogram of the amorphous solid dispersion.[3]
3. Scanning Electron Microscopy (SEM)
-
Purpose: To observe the surface morphology of the prepared solid dispersion.
-
Methodology:
-
The sample is mounted on an aluminum stub using double-sided adhesive tape.
-
The sample is sputter-coated with a thin layer of gold to make it conductive.
-
The coated sample is then observed under a scanning electron microscope at various magnifications.
-
-
Expected Outcome: SEM images will reveal the morphological differences between the crystalline drug, the physical mixture, and the homogenous solid dispersion.
In Vitro Dissolution Study
-
Purpose: To compare the dissolution rate of the this compound solid dispersion with that of the crystalline form.
-
Methodology:
-
The dissolution study is performed using a USP dissolution apparatus (e.g., paddle method).
-
The dissolution medium used is Japanese Pharmacopoeia disintegration test fluid 1 (simulated gastric fluid).[3]
-
A known amount of the this compound solid dispersion or crystalline this compound is added to the dissolution medium maintained at 37 ± 0.5°C.
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
The concentration of this compound in the withdrawn samples is determined by a suitable analytical method (e.g., HPLC).
-
-
Expected Outcome: The solid dispersion is expected to show a significantly faster and higher extent of dissolution compared to the crystalline form.[3]
Data Presentation
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Physical State (from XRD) | Melting Point (from DSC) |
| Crystalline this compound | Crystalline (sharp peaks)[3] | ~240°C (sharp endotherm)[3] |
| Physical Mixture (this compound + PVP) | Crystalline (peaks present)[3] | ~240°C (endotherm present)[3] |
| This compound Solid Dispersion | Amorphous (halo pattern)[3] | No endotherm at ~240°C[3] |
Table 2: In Vitro and In Vivo Performance of this compound Formulations
| Formulation | In Vitro Dissolution (in 2 hours) | In Vivo Bioavailability Enhancement (in rats) |
| Crystalline this compound | < 10%[3] | - |
| This compound Solid Dispersion | Dramatically improved[1] | ~7.5-fold[1] |
Workflow and Logical Relationships
Caption: Workflow for the preparation, characterization, and evaluation of this compound solid dispersion.
Conclusion
The solid dispersion of this compound prepared by the solvent evaporation method using polyvinylpyrrolidone as a carrier successfully transforms the drug from a crystalline to an amorphous state. This modification dramatically improves the in vitro dissolution rate and leads to a significant enhancement of in vivo bioavailability. The protocols and data presented provide a comprehensive guide for researchers and drug development professionals working on overcoming the solubility challenges of this compound and similar poorly water-soluble drug candidates. This formulation approach holds the potential for developing a more effective oral dosage form of this compound with a wider therapeutic window for diseases associated with abnormal angiogenesis.[1]
References
- 1. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crsubscription.com [crsubscription.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Krn-633 Efficacy in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of Krn-633, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, in various tumor models. This compound also demonstrates inhibitory activity against VEGFR-1 and VEGFR-3.[1] Its primary mechanism of action involves the suppression of tumor angiogenesis, a critical process for tumor growth and metastasis.[1]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the tyrosine phosphorylation of VEGFR-2, a key step in the VEGF signaling cascade.[1] This blockade prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinases (MAPK), which are crucial for endothelial cell proliferation and tube formation.[1] Consequently, this compound effectively inhibits angiogenesis, leading to a reduction in tumor growth.
Data Presentation
In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | IC50 Value |
| VEGFR-2 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced phosphorylation | 1.16 nmol/L[1] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation | 3.5 - 15 nmol/L[2] |
| Endothelial Cell Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of tube formation | Not explicitly quantified in the provided results. |
In Vivo Efficacy of this compound (Crystalline Form) in Xenograft Models
| Tumor Type | Cell Line | Animal Model | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Lung | A549 | Athymic Mice | 100 | Slight Regression[2] |
| Colon | HT29 | Athymic Mice | 100 | >50% |
| Colon | Ls174T | Athymic Mice | 100 | >50% |
| Prostate | LNCaP | Athymic Mice | 100 | >50% |
| Prostate | Du145 | Athymic Mice | 100 | Marked Inhibition |
In Vivo Efficacy of this compound (Solid Dispersion Formulation) in Xenograft Models
A solid dispersion formulation of this compound has been shown to significantly enhance its bioavailability and anti-tumor efficacy at lower doses compared to the crystalline form.[2][3]
| Tumor Type | Cell Line | Animal Model | Dose (mg/kg/day) | Tumor Regression Rate (%) at Day 14 |
| Prostate | DU145 | Athymic Mice | 4 | 26.3[2] |
| Prostate | DU145 | Athymic Mice | 20 | 58.1[2] |
| Prostate | DU145 (Crystalline Form) | Athymic Mice | 100 | 6.7[2] |
Experimental Protocols
VEGFR-2 Phosphorylation Assay
This protocol outlines the procedure to determine the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
This compound
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 18-24 hours.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence detection reagent.
-
Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody as a loading control.
-
-
Analysis: Quantify the band intensities using densitometry software and calculate the percentage of inhibition of phosphorylation at each this compound concentration to determine the IC50 value.
HUVEC Proliferation Assay
This protocol is for assessing the anti-proliferative effect of this compound on HUVECs.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Assay: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
HUVEC Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Growth factor-reduced Matrigel
-
96-well plates
-
This compound
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Polymerize the Matrigel at 37°C for 30-60 minutes.[4]
-
Cell Seeding: Resuspend HUVECs in medium containing various concentrations of this compound and seed them onto the solidified Matrigel at a density of 1-2 x 10^4 cells/well.[4]
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.[4]
-
Visualization: Stain the cells with Calcein AM and visualize the tube network using an inverted fluorescence microscope.
-
Analysis: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, HT29, DU145)
-
Athymic nude mice (6-8 weeks old)
-
Matrigel (optional)
-
This compound (crystalline or solid dispersion form)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest cancer cells in their exponential growth phase and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Administration: Administer this compound or vehicle to the respective groups via oral gavage daily for the duration of the study.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[5]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Calculate the tumor growth inhibition (TGI) or tumor regression rate for the treated groups compared to the control group.
Immunohistochemical Analysis of Microvessel Density
This protocol is for staining tumor sections to assess the effect of this compound on tumor angiogenesis.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Microtome
-
Glass slides
-
Primary antibody: anti-CD31 (PECAM-1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the anti-CD31 primary antibody overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Apply the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.
Visualizations
Caption: this compound inhibits the VEGF signaling pathway.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Krn-633 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Krn-633, a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, in animal models for preclinical research. The protocols detailed below are based on established methodologies from peer-reviewed studies.
Introduction
This compound is a quinazoline urea derivative that selectively inhibits the enzymatic activities of VEGFR-1, VEGFR-2, and VEGFR-3.[1][2] By targeting the VEGF signaling pathway, this compound effectively suppresses tumor angiogenesis and growth.[2] It has been demonstrated to be effective in various xenograft models, including those for lung, colon, and prostate cancer.[2] Due to its poor water solubility, the formulation of this compound is a critical factor in achieving adequate bioavailability for in vivo studies.[1][3] A solid dispersion formulation has been shown to significantly enhance its oral absorption and antitumor efficacy.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nmol/L) | Cell Line |
| VEGFR-2 Phosphorylation | 1.16 | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Endothelial Cell Proliferation | 3.5 - 15 | Human Umbilical Vein Endothelial Cells (HUVECs) |
Data sourced from multiple studies.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single 3.0 mg/kg Oral Dose)
| Formulation | Cmax,norm (ng/mL) | Bioavailability (%) |
| Crystal Form | ~10 | ~2 |
| Solid Dispersion | ~85 | ~15 |
This table highlights the improved pharmacokinetic profile of the solid dispersion formulation.[1]
Experimental Protocols
Preparation of this compound Formulations
3.1.1. Oral Administration (Suspension)
This protocol is suitable for administering this compound as a suspension, which is a common method for oral dosing in animal studies.
-
Materials:
-
This compound (crystal form or solid dispersion)
-
0.5% (w/v) Methylcellulose solution
-
Mortar and pestle (optional, for crystal form)
-
Stir plate and magnetic stir bar
-
Weighing scale
-
Appropriate sized beakers or tubes
-
-
Protocol:
-
Calculate the required amount of this compound and vehicle (0.5% methylcellulose) based on the desired dose and the number of animals to be treated.
-
If using the crystal form, it may be beneficial to gently grind the powder in a mortar and pestle to a fine consistency to aid in suspension.
-
Weigh the calculated amount of this compound.
-
Measure the corresponding volume of 0.5% methylcellulose solution.
-
Gradually add the this compound powder to the methylcellulose solution while continuously stirring with a magnetic stir bar on a stir plate.
-
Continue stirring until a homogenous suspension is achieved. The suspension should be prepared fresh daily.
-
Administer the suspension to the animals via oral gavage at the desired volume.
-
3.1.2. Intravenous Administration (Solution)
This protocol describes the preparation of this compound for intravenous injection. Due to its poor water solubility, a co-solvent system is required.
-
Materials:
-
This compound
-
Dimethylacetamide (DMA)
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol
-
Sterile water for injection
-
Sterile vials
-
Magnetic stir plate and stir bar
-
-
Protocol:
-
Prepare a vehicle solution consisting of 5% dimethylacetamide, 10% polyethylene glycol 400, and 30% ethanol in an aqueous solution.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the vehicle solution with gentle stirring until it is completely dissolved.
-
The final solution should be clear. If any particulates are visible, the solution may need to be filtered through a 0.22 µm syringe filter.
-
Administer the solution to the animals via intravenous injection (e.g., tail vein) at the appropriate volume.
-
Animal Dosing and Monitoring
-
Animal Models: Athymic mice (e.g., BALB/cA, Jcl-nu) and rats (e.g., Sprague-Dawley, F344/N, Jcl-rnu) have been successfully used in this compound studies.[1]
-
Dosing:
-
Oral: Daily oral administration has been shown to be effective.[1][2] Doses can range widely depending on the formulation used (crystal vs. solid dispersion) and the tumor model. For the solid dispersion form, doses of 3 to 30 mg/kg have shown significant antitumor activity.[1]
-
Intravenous: A single bolus i.v. dose of 0.1 mg/kg has been used for pharmacokinetic studies in rats.[1]
-
-
Monitoring:
-
Monitor animal body weight and general health status daily. This compound has been reported to be well-tolerated with no significant effects on body weight at therapeutic doses.[2]
-
Tumor growth should be measured regularly (e.g., 2-3 times per week) using calipers.
-
For pharmacokinetic studies, blood samples can be collected from the tail vein at predetermined time points after administration.[1]
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the VEGF signaling pathway. Upon binding of VEGF to its receptor (VEGFR), a signaling cascade is initiated that promotes endothelial cell proliferation, migration, and survival. This compound blocks the tyrosine kinase activity of VEGFR, thereby inhibiting these downstream effects.
Caption: this compound inhibits VEGF-induced angiogenesis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Caption: Workflow for a typical in vivo efficacy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Anti-Angiogenic Effects of KRN-633
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2] The Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are central to regulating angiogenesis.[3][4] KRN-633 is a potent and selective inhibitor of VEGFR-2 tyrosine kinase, demonstrating significant anti-angiogenic and anti-tumor activity.[3][5] This document provides detailed application notes and protocols for assessing the anti-angiogenic effects of this compound using established in vitro and in vivo assays.
Mechanism of Action of this compound
This compound selectively targets and inhibits the tyrosine kinase activity of VEGFR-1, VEGFR-2, and VEGFR-3.[3] Its primary mechanism involves the potent inhibition of VEGF-induced autophosphorylation of VEGFR-2, a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[3][6] By blocking these pathways, this compound effectively suppresses the key processes of angiogenesis.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits VEGFR-2 signaling, blocking downstream pathways for proliferation and survival.
Quantitative Data Summary
The following table summarizes the key quantitative data for the anti-angiogenic activity of this compound.
| Parameter | Assay | Cell Line/Model | IC50 / Effect | Reference |
| VEGFR-2 Phosphorylation Inhibition | In vitro Kinase Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 1.16 nmol/L | [3] |
| Endothelial Cell Proliferation Inhibition | In vitro Proliferation Assay | HUVECs | 3.5 - 15 nmol/L | [6] |
| Tumor Growth Inhibition | In vivo Xenograft Model (various) | Athymic mice and rats | Significant inhibition with oral administration | [3][5] |
Experimental Protocols
In Vitro Assays
In vitro assays are essential for the initial screening and characterization of anti-angiogenic compounds.[7][8][9]
This assay measures the ability of this compound to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.
Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/cm² in complete growth medium and incubate for 24 hours.
-
Serum Starvation: Replace the medium with a low-serum (e.g., 0.2% FBS) medium and incubate for 24 hours to synchronize the cells.[10]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) in the presence of a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL).[11] Include a vehicle control (e.g., DMSO) and a positive control (without this compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess cell proliferation using a standard method such as the MTT assay, CyQUANT® assay, or by direct cell counting.
-
Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
This assay models the differentiation of endothelial cells into capillary-like structures, a key morphological event in angiogenesis.[12][13]
Protocol:
-
Plate Coating: Thaw basement membrane extract (BME), such as Matrigel®, on ice. Coat the wells of a 96-well plate with 50-100 µL of BME and incubate at 37°C for 30-60 minutes to allow for solidification.[14]
-
Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium containing VEGF.
-
Treatment: Add various concentrations of this compound to the cell suspension.
-
Seeding: Seed the treated HUVEC suspension (1 x 10⁴ to 1.5 x 10⁴ cells per well) onto the solidified BME.
-
Incubation: Incubate the plate at 37°C for 4-24 hours.
-
Visualization and Quantification: Visualize the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Assays
In vivo models are crucial for evaluating the efficacy of anti-angiogenic agents in a more complex physiological environment.[15][16]
This assay provides a rapid in vivo assessment of angiogenesis by implanting a Matrigel plug containing pro-angiogenic factors and observing the ingrowth of new blood vessels.[17][18][19][20]
Protocol:
-
Matrigel Preparation: Thaw Matrigel on ice and mix it with a pro-angiogenic factor (e.g., bFGF or VEGF) and heparin.[21] To test the inhibitory effect of this compound, the compound can be administered to the animals systemically or mixed directly into the Matrigel.
-
Injection: Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of immunodeficient mice (e.g., nude mice).[17][20] The Matrigel will form a solid plug at body temperature.
-
Treatment: If not mixed in the Matrigel, administer this compound orally to the mice daily for the duration of the experiment.
-
Plug Excision: After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Analysis:
-
Macroscopic: Visually assess the color of the plug, with a red color indicating vascularization.
-
Hemoglobin Content: Quantify the amount of hemoglobin in the plug using a Drabkin's reagent-based assay as an index of blood vessel formation.
-
Histology: Fix, embed, and section the plugs. Stain the sections with Hematoxylin and Eosin (H&E) and for endothelial cell markers like CD31 or CD34 to visualize and quantify the microvessel density (MVD).[17][18]
-
This model assesses the effect of this compound on the growth of established tumors, which is dependent on angiogenesis.[22][23]
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A498 renal cancer cells, which are highly angiogenic) into the flank of immunodeficient mice.[22]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., as a solid dispersion for improved bioavailability) orally to the treatment group daily.[5] The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis:
-
Tumor Growth Inhibition: Compare the tumor growth curves and final tumor weights between the treated and control groups.
-
Histological Analysis: Analyze tumor sections for microvessel density by staining for endothelial markers (CD31 or CD34) to confirm the anti-angiogenic effect.[5]
-
Experimental Workflow Diagrams
In Vitro Tube Formation Assay Workflow
Caption: Workflow for the in vitro endothelial cell tube formation assay.
In Vivo Matrigel Plug Assay Workflow
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
References
- 1. Frontiers | Mechanisms of angiogenesis in tumour [frontiersin.org]
- 2. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4ʹ-Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 18. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 20. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 22. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]
Troubleshooting & Optimization
improving Krn-633 solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Krn-633 in in vitro assays, with a special focus on overcoming its challenging solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1] It primarily targets VEGFR-1, VEGFR-2, and VEGFR-3, which are crucial mediators of angiogenesis, the formation of new blood vessels.[1] By inhibiting these receptors, this compound can block the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[1] This makes it a valuable tool for cancer research and other diseases associated with pathological angiogenesis.
Q2: What are the known solubility limitations of this compound?
This compound is poorly soluble in aqueous solutions.[1][2] This low water solubility can present significant challenges for its use in in vitro assays, often leading to precipitation when diluted into aqueous buffers or cell culture media.
Q3: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is capable of dissolving this compound at concentrations suitable for creating high-concentration stock solutions. When preparing stock solutions, it is crucial to use anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of the compound.
Q4: Can I use other organic solvents to dissolve this compound?
While DMSO is the most commonly recommended solvent, other organic solvents may be used, though with lower solubility. This compound is reported to be insoluble in ethanol and water. Information on its solubility in other organic solvents like isopropanol or acetonitrile is limited, and preliminary testing is recommended.
Q5: How can I prevent my this compound from precipitating when I add it to my cell culture medium?
Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some strategies to minimize this:
-
Use a low percentage of DMSO: Aim for a final DMSO concentration in your culture medium of less than 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced cell toxicity.
-
Serial dilutions: Instead of diluting your high-concentration stock directly into the medium, perform intermediate dilutions in a solvent that is miscible with both DMSO and your aqueous medium.
-
Pre-warm the medium: Adding the compound to pre-warmed media can sometimes help maintain solubility.
-
Increase serum concentration: For cell-based assays, a higher percentage of fetal bovine serum (FBS) may help to keep the compound in solution due to the binding of the compound to serum proteins like albumin. However, be aware that this can also affect the free concentration of the compound and its activity.[2]
-
Vortexing: Immediately after adding the compound to the medium, vortex the solution gently to ensure rapid and uniform dispersion.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer or media. | The aqueous solution cannot maintain the high concentration of this compound. | - Make a lower concentration stock solution in DMSO.- Perform serial dilutions in DMSO before the final dilution into the aqueous solution.- Increase the final volume of the aqueous solution to lower the final concentration of this compound. |
| Cloudiness or precipitate appears in the cell culture wells after incubation. | The compound is coming out of solution over time, possibly due to interactions with media components or changes in temperature and pH. | - Reduce the final concentration of this compound in the assay.- Increase the serum concentration in the cell culture medium if the experimental design allows.- Ensure the incubator has stable temperature and CO2 levels to maintain a stable pH.[3] |
| Inconsistent results between experiments. | Variability in stock solution preparation or precipitation of the compound. | - Prepare fresh stock solutions for each experiment and use anhydrous DMSO.- Visually inspect for any signs of precipitation before adding the compound to your assay.- Consider sonicating the stock solution briefly to ensure it is fully dissolved. |
| Low or no activity of the compound in a cell-based assay. | The compound may have precipitated, reducing its effective concentration, or it may be binding to serum proteins. | - Confirm the solubility of this compound at the working concentration under your specific assay conditions.- If using high serum concentrations, consider that the free, active concentration of this compound may be lower than the total concentration.[2] |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥13.75 mg/mL (with gentle warming) | - |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Detailed Methodology 1: Preparation of this compound Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing working solutions of this compound to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium or assay buffer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly and, if necessary, warm gently (e.g., in a 37°C water bath) to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
-
-
Perform Serial Dilutions in DMSO:
-
Create a series of intermediate dilutions of your stock solution in 100% DMSO. For example, from a 10 mM stock, you can prepare 1 mM and 100 µM solutions. This will allow for smaller volumes to be added to the final aqueous solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or assay buffer to 37°C.
-
To a sterile tube containing the pre-warmed medium/buffer, add the required volume of the appropriate intermediate DMSO stock solution. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).
-
Immediately after adding the this compound/DMSO solution, vortex the tube gently to ensure rapid and even mixing.
-
Visually inspect the working solution for any signs of precipitation before adding it to your assay.
-
Detailed Methodology 2: In Vitro VEGFR2 Kinase Assay
This protocol is adapted for a generic fluorescence-based kinase assay to determine the IC50 of this compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase assay buffer
-
This compound working solutions (prepared as described above)
-
Detection reagent (e.g., ADP-Glo™ or similar)
-
White, opaque 96-well plates suitable for luminescence readings
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the kinase reaction buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add kinase assay buffer to all wells of a 96-well plate.
-
Add the this compound working solutions in a dose-response manner to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the VEGFR2 kinase to all wells except the no-enzyme control.
-
Add the kinase substrate to all wells.
-
-
Initiate the Kinase Reaction:
-
Add ATP to all wells to start the reaction.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the amount of ADP produced (or ATP remaining) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Detailed Methodology 3: HUVEC Proliferation Assay (MTT or CCK-8)
This protocol describes how to assess the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (e.g., EGM-2)
-
96-well cell culture plates
-
This compound working solutions
-
VEGF (as a mitogen)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HUVECs into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in complete growth medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Treatment:
-
The next day, replace the medium with a low-serum medium to induce quiescence.
-
After a period of serum starvation, replace the medium with fresh low-serum medium containing various concentrations of this compound (or vehicle control) and a constant concentration of VEGF to stimulate proliferation.
-
Incubate the plate for 48-72 hours.
-
-
Proliferation Assessment:
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percent inhibition of proliferation for each this compound concentration relative to the VEGF-stimulated vehicle control.
-
Determine the IC50 value as described for the kinase assay.
-
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by this compound.
Caption: Recommended workflow for preparing this compound working solutions for in vitro assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: KRN-633 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KRN-633 in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo studies with this compound.
Q1: Why am I not observing the expected anti-tumor efficacy with this compound?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Drug Formulation and Bioavailability: this compound has low water solubility, which can significantly impact its oral bioavailability and in vivo efficacy.[1][2] It is highly recommended to use a solid dispersion formulation to enhance absorption.[1][2] A suboptimal formulation can lead to insufficient drug exposure at the tumor site.
-
Dosing and Administration: Ensure the correct dosage and administration route are being used. Oral gavage is the typical administration route for in vivo studies.[1] The trough serum concentration of this compound has been shown to be more critical for its anti-tumor activity than the maximum concentration, suggesting that consistent daily dosing is important.[3]
-
Tumor Model: The sensitivity of different tumor models to anti-angiogenic therapy can vary. Some tumors may have intrinsic resistance mechanisms or rely on alternative pro-angiogenic pathways that are not inhibited by targeting VEGFR-2 alone.
-
Acquired Resistance: Tumors can develop resistance to VEGFR inhibitors over time. This can occur through various mechanisms, including the upregulation of alternative angiogenic pathways (e.g., FGF, PDGF), recruitment of pro-angiogenic inflammatory cells, or mutations in the VEGFR-2 signaling pathway.
Q2: How should I prepare and administer this compound for my in vivo experiments?
A2: Due to its poor water solubility, a solid dispersion of this compound is recommended for optimal oral bioavailability.[1][2]
-
Solid Dispersion Preparation: A published method involves dissolving this compound and polyvinylpyrrolidone (PVP) in a 1:4 ratio in chloroform, followed by rapid evaporation and vacuum drying.[1]
-
Vehicle: The solid dispersion can be suspended in a vehicle such as 0.5% methylcellulose for oral administration.[1]
-
Administration: Administer the suspension to animals via oral gavage.
Q3: What are the potential toxicities associated with this compound administration, and how can I monitor for them?
A3: While generally well-tolerated in preclinical models, high doses or improved bioavailability formulations of VEGFR-2 inhibitors can lead to on-target toxicities.[1][3]
-
Commonly Monitored Parameters:
-
Body Weight: Monitor animal body weight regularly, as significant weight loss can be an indicator of toxicity.[3]
-
General Health: Observe the animals for any changes in behavior, appearance, or activity levels.[3]
-
Proteinuria: Elevated total urinary protein can be a non-invasive indicator of renal toxicity, a known side effect of some VEGFR inhibitors.[2][4]
-
-
Potential for Developmental Toxicity: Inhibition of VEGF signaling can impair vascular development. Studies have shown that this compound administration during mid-pregnancy in mice can lead to impaired vascular development in the placenta and fetus, resulting in lower placental and fetal weights.[5] Therefore, this compound should be used with caution in studies involving pregnant animals.
Q4: My tumor xenografts initially respond to this compound but then start to regrow. What could be the cause?
A4: This phenomenon is likely due to the development of acquired resistance. Tumors can adapt to VEGFR-2 inhibition through several mechanisms:
-
Activation of Alternative Angiogenic Pathways: The tumor may upregulate other pro-angiogenic factors like FGF, PDGF, or angiopoietins to stimulate blood vessel growth.
-
Vascular Co-option: Tumor cells can migrate and grow along existing blood vessels, bypassing the need for new vessel formation.
-
Increased Pericyte Coverage: Pericytes can protect endothelial cells from the effects of VEGFR inhibitors, promoting vessel survival.
-
Recruitment of Bone Marrow-Derived Pro-angiogenic Cells: The tumor microenvironment can recruit cells like tumor-associated macrophages (TAMs) that promote angiogenesis through VEGF-independent mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Cell Line/System | Reference |
| VEGFR-1 | 170 | Recombinant Kinase | [6] |
| VEGFR-2 | 1.16 | HUVECs | [3] |
| VEGFR-2 | 160 | Recombinant Kinase | [6] |
| VEGFR-3 | 125 | Recombinant Kinase | [6] |
| c-Kit | 8.01 | HUVECs | [6] |
| PDGFR-β | 130 | HUVECs | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (3 mg/kg, oral administration)
| Formulation | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Crystal Form | 0.269 ± 0.09 | 4.00 ± 0.00 | 3.38 ± 1.30 | 8.8 ± 3.3 | [1] |
| Solid Dispersion | 2.29 ± 0.41 | 3.33 ± 1.15 | 25.4 ± 2.10 | 65.8 ± 5.3 | [1] |
Experimental Protocols
1. Preparation of this compound Solid Dispersion
-
Materials: this compound (crystal form), polyvinylpyrrolidone (PVP), Chloroform.
-
Procedure:
-
Dissolve this compound and PVP in a 1:4 weight ratio in chloroform. For example, dissolve 2g of this compound and 8g of PVP in 100 mL of chloroform.[1]
-
Rapidly evaporate the chloroform using a rotary evaporator at 60°C.[1]
-
Perform vacuum drying at 50°C to remove any residual solvent.[1]
-
The resulting solid dispersion can be stored under dry and low-temperature conditions.[1]
-
2. In Vivo Tumor Xenograft Study
-
Animal Models: Athymic nude mice or rats are commonly used.
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the animal.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size.
-
This compound Administration:
-
Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and general health status.
-
At the end of the study, tumors can be excised for histological analysis (e.g., microvessel density staining with CD31).
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo tumor xenograft study with this compound.
Troubleshooting Logic for Lack of Efficacy
Caption: A logical guide to troubleshooting suboptimal efficacy in this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Technical Support Center: Optimizing Krn-633 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Krn-633 in cell viability assays. Due to its specific mechanism of action, troubleshooting and protocol optimization are key to obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and which cell types are most sensitive?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] Its primary targets are endothelial cells, which express high levels of VEGFR-2 and are crucial for angiogenesis (the formation of new blood vessels). Studies have shown that this compound effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVECs).[1]
Q2: I am not observing any cytotoxic effects of this compound on my cancer cell line. Is there something wrong with the compound?
A2: This is an expected result. Published research indicates that this compound does not inhibit the proliferation of various cancer cell lines in vitro.[1] Its anti-tumor effects in vivo are attributed to its anti-angiogenic properties, meaning it inhibits the blood supply to the tumor by targeting endothelial cells, rather than directly killing cancer cells.[1] Therefore, for cell viability assays, this compound should be used with endothelial cell lines (e.g., HUVECs) to observe a direct effect.
Q3: this compound has poor water solubility. How should I prepare it for my cell-based assays?
A3: this compound is known to be poorly water-soluble.[2][3] To prepare it for in vitro assays, it is recommended to first dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the cell culture wells is kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Q4: What is the recommended starting concentration range for this compound in endothelial cell viability assays?
A4: Based on published IC50 values, a good starting point for a dose-response experiment with endothelial cells would be a concentration range that brackets the expected IC50. For example, you could start with a high concentration of 1 µM and perform serial dilutions down to the picomolar range. The reported IC50 for inhibiting VEGF-induced HUVEC proliferation is in the nanomolar range.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate formation in the culture medium upon adding this compound. | Poor solubility of this compound in aqueous media. The final DMSO concentration may be too low to maintain solubility at higher this compound concentrations. | - Ensure the DMSO stock solution is fully dissolved before diluting in media. - When diluting, add the this compound/DMSO stock to the media and mix immediately and thoroughly. - Consider using a pre-warmed (37°C) cell culture medium for dilution. - Test the solubility of your desired concentrations in the final assay medium (including serum) before treating the cells.[6] |
| High variability between replicate wells. | Uneven cell seeding. Pipetting errors. Edge effects in the microplate. Compound precipitation. | - Ensure a single-cell suspension before seeding and mix gently between pipetting. - Use calibrated pipettes and consider using reverse pipetting for viscous solutions. - To avoid edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. - Visually inspect the wells for any precipitate after adding the compound. |
| No significant effect on endothelial cell viability observed. | Incorrect concentration range tested. Insufficient incubation time. Cell health issues. Inactive compound. | - Expand the concentration range of this compound tested (both higher and lower). - Optimize the incubation time (typically 24-72 hours for proliferation assays). - Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. - Include a positive control (e.g., another known VEGFR-2 inhibitor like Sunitinib) to validate the assay.[7] |
| High background signal or artifacts in the viability assay. | Interference of this compound with the assay reagents. High DMSO concentration affecting cell metabolism. | - Run a control plate with this compound in cell-free media to check for direct interaction with the viability dye (e.g., MTT, resazurin). - Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is below the cytotoxic threshold for your specific cell line.[5] |
Data Summary
In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| VEGFR-2 Tyrosine Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | 1.16 nmol/L | [1][2] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 3.5 - 15 nmol/L | [2] |
Experimental Protocols
Protocol: Determining the IC50 of this compound on Endothelial Cell Viability using an MTT Assay
This protocol provides a framework for assessing the effect of this compound on the viability and proliferation of endothelial cells.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile
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Endothelial cell line (e.g., HUVECs)
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Complete cell culture medium (e.g., EGM-2)
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Phosphate-buffered saline (PBS), sterile
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Trypsin-EDTA
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96-well flat-bottom cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Multichannel pipette
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
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Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing.
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Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
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Culture endothelial cells to ~80% confluency.
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Harvest the cells using trypsin-EDTA and perform a cell count.
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Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
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On the day of treatment, thaw an aliquot of the this compound stock solution.
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Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations of your desired final concentrations.
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Example: To achieve a final concentration of 1 µM, prepare a 2 µM working solution.
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Prepare a vehicle control working solution containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
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Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
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Include wells with untreated cells (medium only) as a negative control.
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Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
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After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Add 100 µL of the MTT solubilization solution to each well.
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Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the average absorbance of the blank wells (medium only) from all other readings.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
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Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using a suitable software package.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in an endothelial cell viability assay.
VEGFR-2 Signaling Pathway and Point of Inhibition by this compound
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
overcoming Krn-633 resistance in cancer cells
Welcome to the technical support center for KRN-633, a potent and selective inhibitor of VEGFR-2 tyrosine kinase. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges during their pre-clinical experiments with this compound, particularly concerning the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it inhibits VEGF-induced autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This ultimately leads to the inhibition of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Q2: We are observing a diminished response to this compound in our long-term in vivo studies. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to VEGFR inhibitors like this compound is a multifaceted phenomenon. Several mechanisms have been proposed based on studies with similar tyrosine kinase inhibitors (TKIs). These can be broadly categorized as:
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Activation of Alternative Pro-angiogenic Pathways: Tumor cells can bypass VEGFR-2 blockade by upregulating other signaling pathways that promote angiogenesis. Key alternative pathways include:
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Tumor Microenvironment Alterations: The tumor microenvironment can adapt to anti-angiogenic therapy. For instance, therapy-induced hypoxia can lead to the selection of more aggressive and invasive cancer cell clones.[1][4] Hypoxia can also trigger the recruitment of pro-angiogenic bone marrow-derived cells.
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Stromal Cell Interactions: Stromal cells within the tumor microenvironment can secrete growth factors that contribute to resistance.[4][6]
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Increased Pericyte Coverage: Pericytes are cells that support blood vessel stability. Increased pericyte coverage of tumor vessels can reduce their dependence on VEGF signaling.
Q3: How can we experimentally confirm the mechanism of resistance in our this compound-resistant cancer cell line or tumor model?
A3: To elucidate the specific resistance mechanism in your model, a multi-pronged approach is recommended:
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Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows for a broad screening of activated RTKs in your resistant model compared to the sensitive parental line. An increase in phosphorylation of receptors like FGFR, c-MET, or PDGFR would suggest the activation of these bypass pathways.
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Gene Expression Analysis (qRT-PCR or RNA-Seq): Compare the mRNA levels of key pro-angiogenic factors (e.g., FGFs, HGF, Angiopoietins) and their receptors between sensitive and resistant models.
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Immunohistochemistry (IHC) / Immunofluorescence (IF): Analyze tumor sections to assess changes in the tumor microenvironment, such as hypoxia (using markers like HIF-1α), vessel density (CD31), and pericyte coverage (α-SMA or NG2).
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Western Blotting: Confirm the upregulation and activation (phosphorylation) of specific signaling proteins identified from the RTK array or gene expression analysis (e.g., p-MET, p-FGFR, p-ERK, p-Akt).
Troubleshooting Guides
Issue 1: Decreased in vivo efficacy of this compound over time.
| Potential Cause | Troubleshooting/Investigative Steps | Proposed Solution |
| Activation of bypass signaling pathways | 1. Perform a phospho-RTK array on tumor lysates from treated and resistant tumors. 2. Analyze gene and protein expression of alternative angiogenic factors (FGF, HGF, PDGF, Angiopoietins) and their receptors.[1][2][3][4][5] | 1. Combination Therapy: Consider co-administering this compound with an inhibitor of the identified bypass pathway (e.g., FGFR inhibitor, c-MET inhibitor).[2] 2. Broad-spectrum TKI: Switch to a multi-targeted TKI that inhibits both VEGFR and the identified resistance pathway. |
| Increased tumor hypoxia and invasiveness | 1. Stain tumor sections for hypoxia markers (e.g., HIF-1α, pimonidazole). 2. Perform in vitro invasion assays (e.g., transwell migration assay) with cells isolated from resistant tumors. | 1. Hypoxia-activated prodrugs: Combine this compound with therapies that target hypoxic cells. 2. Metastasis inhibitors: Investigate the use of agents that target pathways associated with cell migration and invasion. |
| Altered drug metabolism or bioavailability | 1. Measure the concentration of this compound in plasma and tumor tissue at different time points. | 1. Dose/schedule modification: Adjust the dosing regimen of this compound. 2. Pharmacokinetic analysis: Investigate potential drug-drug interactions if other compounds are being used. |
Issue 2: Lack of initial response (de novo resistance) to this compound in a new tumor model.
| Potential Cause | Troubleshooting/Investigative Steps | Proposed Solution |
| Tumor is not primarily dependent on VEGFR-2 signaling for angiogenesis | 1. Assess the baseline expression levels of VEGF-A and other pro-angiogenic factors (e.g., FGF2, HGF) in the tumor model.[4] | 1. Alternative therapies: Consider using inhibitors of the dominant pro-angiogenic pathway in that specific model. 2. Combination therapy: A combination approach targeting multiple angiogenic pathways from the outset may be more effective.[2] |
| Pre-existing high levels of alternative pro-angiogenic factors | 1. Analyze baseline tumor tissue or conditioned media from the cancer cells for a panel of angiogenic cytokines. | 1. Rational combination therapy: Select a combination therapy based on the identified pro-angiogenic signature of the tumor model. |
Data Presentation
Table 1: IC50 Values of this compound and Combination Therapies in Sensitive and Resistant Models (Hypothetical Data)
| Cell Line / Model | Treatment | IC50 / Tumor Growth Inhibition (TGI) |
| Parental Cancer Cell Line | This compound | 50 nM |
| This compound Resistant Line | This compound | 500 nM |
| This compound Resistant Line | This compound + FGFR Inhibitor (e.g., PD173074) | 75 nM |
| This compound Resistant Line | This compound + c-MET Inhibitor (e.g., Crizotinib) | 450 nM |
| In vivo Parental Xenograft | This compound (50 mg/kg) | 80% TGI |
| In vivo Resistant Xenograft | This compound (50 mg/kg) | 20% TGI |
| In vivo Resistant Xenograft | This compound (50 mg/kg) + FGFR Inhibitor (25 mg/kg) | 75% TGI |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
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Cell Culture: Culture the parental cancer cell line in standard growth medium.
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Initial Exposure: Treat the cells with this compound at a concentration equivalent to the IC20 (20% inhibitory concentration).
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Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in a stepwise manner over several months.
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Resistant Clone Selection: After prolonged culture in the presence of a high concentration of this compound (e.g., 10x the initial IC50), isolate and expand single-cell clones.
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Confirmation of Resistance: Characterize the resistant clones by determining the IC50 of this compound and comparing it to the parental cell line using a cell viability assay (e.g., MTS or CellTiter-Glo).
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
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Cell Lysis: Lyse parental and this compound resistant cells to extract total protein.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Array Incubation: Incubate the phospho-RTK array membranes with equal amounts of protein lysate from each cell line according to the manufacturer's instructions.
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Detection: Use a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody to detect phosphorylated RTKs.
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Imaging and Analysis: Capture the chemiluminescent signal and quantify the spot intensities to identify differentially phosphorylated RTKs.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs [frontiersin.org]
- 4. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
- 6. Understanding and targeting resistance to anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Krn-633 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with KRN-633.
Troubleshooting Guide: Inconsistent this compound Results
Inconsistent results with this compound can arise from various factors, from compound solubility to experimental setup. This guide provides a structured approach to identifying and resolving these issues.
Problem: High Variability or Lack of Expected Efficacy in In Vivo Studies
Potential causes for inconsistent in vivo results often trace back to the formulation and administration of this compound, a compound known for its poor water solubility.[1]
| Potential Cause | Recommended Solution |
| Poor Bioavailability of Crystalline this compound | This compound in its crystalline form has low water solubility, leading to poor absorption and reduced bioavailability.[1][2] For oral administration, consider using a solid dispersion formulation of this compound, which has been shown to improve the dissolution rate and enhance bioavailability by approximately 7.5-fold in rats.[1] This can lead to significant tumor growth inhibition at 10- to 25-fold lower doses compared to the crystalline form.[1] |
| Improper Vehicle for Administration | For animal experiments, preparing a uniform suspension is critical. A recommended vehicle is a 0.5% methylcellulose and 0.2% Tween 80 solution in distilled water.[3] Ensure the mixture is homogenous before each administration. |
| Degradation of this compound Formulation | The amorphous solid dispersion form of this compound may have stability issues over time.[2] It is advisable to use freshly prepared formulations. If storing, conduct stability tests to ensure the integrity of the compound. One study noted a decrease in purity from 98.7% to 96.5% after 7 months at room temperature.[2] |
| Dosing Regimen | The antitumor activity of this compound has been shown to be more dependent on the trough serum concentration rather than the maximum serum concentration.[4] Consider optimizing the dosing schedule (e.g., twice-daily administration) to maintain a therapeutic level of the compound. |
Problem: Discrepancy Between In Vitro and In Vivo Results
It is a common observation that the potent in vitro anti-angiogenic activity of this compound does not always translate to expected in vivo efficacy, primarily due to its pharmacokinetic properties.[2]
| Potential Cause | Recommended Solution |
| Direct Cytotoxicity vs. Anti-Angiogenic Effects | This compound does not typically inhibit the proliferation of various cancer cell lines directly in vitro.[4] Its primary mechanism is the inhibition of VEGFR, which suppresses tumor angiogenesis.[4] Therefore, do not expect direct cytotoxic effects in cancer cell monocultures. The anti-tumor effects are more likely to be observed in in vivo models where tumor growth is dependent on angiogenesis.[4] |
| High Doses Required for Crystalline Form In Vivo | Due to poor solubility, relatively high doses of crystalline this compound are necessary to achieve significant tumor suppression in vivo.[1][2] If using the crystalline form, ensure the dosage is sufficient. However, be aware of potential tolerability issues at very high doses. |
Problem: Inconsistent Results in In Vitro Assays
Variability in in vitro experiments can often be traced to the handling of the compound and the specifics of the assay setup.
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound is poorly soluble in aqueous solutions. When preparing stock solutions, use fresh, high-quality DMSO.[3] Be mindful of the final DMSO concentration in your cell culture media, as high concentrations can be toxic to cells. When diluting in aqueous media, ensure the compound does not precipitate. |
| Cell Type and Assay Conditions | The inhibitory effect of this compound on cell proliferation is specific to VEGF-driven processes.[3] It effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) in the presence of VEGF but has minimal effect on FGF-driven proliferation.[3] Ensure your cell model and assay conditions are appropriate for studying VEGF signaling. |
| ATP Concentration in Kinase Assays | This compound is an ATP-competitive inhibitor.[3] The IC50 values can be influenced by the ATP concentration used in cell-free kinase assays. Standardize the ATP concentration across experiments to ensure reproducibility. A concentration of 1 µM ATP has been used in published studies.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[4] It is particularly potent against VEGFR-2, inhibiting its tyrosine phosphorylation with an IC50 of 1.16 nmol/L in human umbilical vein endothelial cells.[4] It also shows high selectivity for VEGFR-1 and VEGFR-3.[4] By inhibiting these receptors, this compound blocks the downstream activation of mitogen-activated protein kinases (MAPK), leading to the suppression of endothelial cell proliferation and tube formation, which are crucial for angiogenesis.[4]
Q2: Will this compound directly kill my cancer cells in culture?
A2: It is unlikely. This compound's mechanism is primarily anti-angiogenic, meaning it targets the blood supply of tumors rather than the cancer cells themselves.[4] Studies have shown that this compound does not inhibit the proliferation of various cancer cell lines in vitro.[4] Its anti-tumor effects are observed in vivo where it can inhibit the growth of tumors that rely on angiogenesis.[4]
Q3: What is the recommended solvent for this compound?
A3: For in vitro studies, DMSO is the recommended solvent for creating stock solutions.[3] For in vivo oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in distilled water.[3]
Q4: Why are my in vivo results with this compound not as potent as expected from in vitro data?
A4: This is a known challenge with this compound and is primarily due to its poor water solubility, which leads to low absorption and bioavailability when administered orally in its crystalline form.[1][2] To achieve in vivo efficacy that better reflects the in vitro potency, consider using a solid dispersion formulation of this compound, which significantly improves its dissolution and absorption.[1]
Q5: What are the typical IC50 values for this compound?
A5: The IC50 values for this compound vary depending on the target and the assay. Here are some reported values:
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VEGFR-1 (cell-free): 170 nM[5]
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VEGFR-2 (cell-free): 160 nM[5]
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VEGFR-3 (cell-free): 125 nM[5]
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ERK1/ERK2 phosphorylation (VEGF-dependent): 3.51 nM and 6.08 nM, respectively[3]
Experimental Protocols
Cell-Free Kinase Assay
To determine the IC50 values against recombinant VEGF receptors, cell-free kinase assays can be performed. This compound is typically tested at concentrations ranging from 0.3 nM to 10 µM.[5] Assays should be conducted in quadruplicate with a standardized ATP concentration of 1 µM.[5]
In Vitro Cell Viability Assay
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Plate cancer cells in media containing 10% FBS and antibiotics at a density that allows for exponential growth over the assay period.
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Culture the cells for 24 hours.
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Add this compound at various concentrations (e.g., 0.01 to 10 µM) or a vehicle control (e.g., 0.1% DMSO in medium).
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Incubate the cells for an additional 96 hours.
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Measure cell viability using a suitable reagent, such as WST-1.[3][5]
In Vivo Tumor Xenograft Model
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Establish tumor xenografts in athymic mice or rats using a suitable cancer cell line (e.g., A549, HT29).[5]
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Once tumors reach a predetermined average size, randomize the animals into treatment and control groups.
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Prepare the this compound formulation. For the crystalline form, suspend it in a vehicle like 0.5% methylcellulose with 0.2% Tween 80.
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Administer this compound or the vehicle orally, once or twice daily, at the desired dosage (e.g., 10-100 mg/kg).[5]
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Monitor tumor growth and the general health of the animals throughout the study.
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Calculate the percentage of tumor growth inhibition compared to the vehicle-treated group.[5]
Visualizations
Caption: this compound inhibits the VEGF signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
stabilizing Krn-633 in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Krn-633 in long-term experiments. The information addresses common challenges related to the compound's stability and solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[1][2][3] It is a quinazoline urea derivative that acts as an ATP-competitive inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.[2] By blocking the kinase activity of these receptors, this compound inhibits downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are crucial for endothelial cell proliferation and angiogenesis.[1][2]
Q2: What are the main challenges when working with this compound in solution?
The primary challenge with this compound is its poor water solubility.[1][3] This can lead to difficulties in preparing stable solutions for in vitro and in vivo experiments, often resulting in precipitation of the compound, especially in aqueous media. As a quinazoline derivative, it may also be susceptible to degradation through hydrolysis and oxidation over long-term storage in solution.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution of this compound in an appropriate organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. To minimize the effects of moisture absorption by DMSO, it is best to use a fresh, unopened bottle. Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C for long-term stability. DMSO stock solutions should also be stored at -20°C or -80°C. When stored properly, the powder can be stable for up to three years, while stock solutions in DMSO are typically stable for at least one year at -20°C and two years at -80°C.
Q5: How can I prevent this compound from precipitating when I add it to my aqueous experimental medium?
Precipitation is a common issue when diluting a DMSO stock of a poorly water-soluble compound into an aqueous medium like cell culture media. To minimize this:
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Use a higher concentration stock solution: This allows you to add a smaller volume of the DMSO stock to your aqueous medium, keeping the final DMSO concentration low.
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Add the stock solution slowly: Pipette the DMSO stock directly into the medium while gently vortexing or swirling to ensure rapid mixing and dispersion.
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Warm the aqueous medium: Having the medium at 37°C can sometimes help improve solubility.
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Final DMSO concentration: Aim for a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.5%) while being sufficient to maintain this compound in solution.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium During a Long-Term Experiment
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | 1. Prepare a fresh working solution daily instead of a large batch for the entire experiment. 2. Increase the final concentration of DMSO in your culture medium, if your cells can tolerate it. Test a range of DMSO concentrations to find the optimal balance between compound solubility and cell viability. 3. Consider using a formulation with solubilizing agents, such as a small percentage of Tween 80 (e.g., 0.1-0.5%), if compatible with your experimental system. |
| Interaction with media components. | 1. Serum proteins in the culture medium can sometimes bind to small molecules, affecting their stability and solubility. Try reducing the serum concentration if your experimental design allows. 2. Perform a preliminary test by incubating this compound in your complete cell culture medium for the duration of your experiment and visually inspect for precipitation at different time points. |
| Incorrect pH of the medium. | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Although specific data for this compound is limited, quinazoline derivatives can be sensitive to pH. |
Issue 2: Inconsistent or No Biological Activity Observed
| Potential Cause | Troubleshooting Step |
| Degradation of this compound. | 1. Prepare fresh stock solutions from powder. 2. Avoid repeated freeze-thaw cycles of your stock solution by storing it in single-use aliquots. 3. Protect solutions from light, as some quinazoline derivatives are light-sensitive. |
| Precipitation of the compound. | 1. Visually inspect your working solutions and cell culture plates under a microscope for any signs of precipitation. 2. Follow the steps in the "Precipitates in Cell Culture Medium" troubleshooting guide. |
| Incorrect concentration of the working solution. | 1. Verify the calculations for your serial dilutions. 2. Ensure your pipettes are calibrated for accurate volume measurements. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~9 mg/mL (21.58 mM) | Selleck Chemicals |
| DMF | 10 mg/mL | Cayman Chemical |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Cayman Chemical |
| Water | Insoluble | Selleck Chemicals |
| Ethanol | Insoluble | Selleck Chemicals |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 416.86 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.17 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Stable Working Solution of this compound for a 7-Day Cell Culture Experiment
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of this compound and the final concentration of DMSO for your experiment. The final DMSO concentration should ideally be below 0.5%.
-
Calculate the volume of the 10 mM this compound stock solution needed. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
Dispense the required volume of pre-warmed complete cell culture medium into a sterile conical tube.
-
While gently vortexing or swirling the medium, slowly add the calculated volume of the this compound stock solution directly into the medium.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh solution with a slightly higher final DMSO concentration (if tolerated by your cells).
-
For long-term experiments, it is recommended to prepare a fresh working solution from the frozen stock at each medium change to ensure consistent potency.
-
Mandatory Visualizations
Caption: this compound inhibits VEGFR-2 signaling pathways.
Caption: Workflow for long-term experiments with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of KRN-633
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KRN-633, a potent VEGFR tyrosine kinase inhibitor, while minimizing its off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and precise experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). It selectively targets VEGFR-1, VEGFR-2, and VEGFR-3, with a particularly high affinity for VEGFR-2. By binding to the ATP pocket of the kinase domain, this compound inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that lead to angiogenesis, cell proliferation, and migration.[1][2][3]
Q2: What are the known primary off-target kinases for this compound?
A2: While this compound is highly selective for VEGFRs, it has been shown to weakly inhibit other tyrosine kinases, most notably Platelet-Derived Growth Factor Receptor (PDGFR) α and β, and c-Kit.[1][2] Its inhibitory activity against these kinases is significantly lower than for VEGFRs.
Q3: How can I minimize off-target effects in my cell-based assays?
A3: Minimizing off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:
-
Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect (inhibition of VEGFR signaling). A dose-response experiment is highly recommended to determine the optimal concentration.
-
Use of Appropriate Controls: Include positive and negative controls in your experiments. A well-characterized, highly selective VEGFR inhibitor can serve as a positive control, while a structurally unrelated kinase inhibitor with a different target profile can be used as a negative control.
-
Cell Line Selection: Use cell lines with well-defined expression levels of VEGFRs and potential off-target kinases. This will help in attributing the observed effects to the intended target.
-
Confirmation with Alternative Methods: Validate your findings using non-pharmacological approaches, such as siRNA or shRNA knockdown of VEGFR2, to confirm that the observed phenotype is indeed due to the inhibition of the intended target.
Q4: I am observing unexpected cellular phenotypes that do not seem to be related to VEGFR inhibition. What could be the cause?
A4: Unexpected phenotypes could arise from off-target effects of this compound, particularly at higher concentrations. It is important to consider the potential inhibition of PDGFR and c-Kit, which are involved in various cellular processes, including cell growth, proliferation, and differentiation. To investigate this, you can:
-
Perform a Rescue Experiment: If you suspect an off-target effect on PDGFR, for example, you can try to "rescue" the phenotype by stimulating the cells with PDGF in the presence of this compound.
-
Profile Downstream Signaling: Analyze the phosphorylation status of key downstream effectors of both VEGFR and potential off-target kinases (e.g., Akt, ERK for VEGFR; Akt, PLCγ for PDGFR) via Western blot to see which pathways are being affected at the concentration of this compound you are using.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets and known off-target kinases. These values are crucial for designing experiments with appropriate concentrations to maximize on-target activity while minimizing off-target effects.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| VEGFR-1 (Flt-1) | 170 | Cell-free | [2] |
| VEGFR-2 (KDR/Flk-1) | 160 | Cell-free | [2] |
| VEGFR-3 (Flt-4) | 125 | Cell-free | [2] |
| VEGFR-2 (pY1175) | 1.16 | Cellular (HUVEC) | [3][4] |
| PDGFR-α | 965 | Not Specified | [1] |
| PDGFR-β | 9850 | Not Specified | [1] |
| c-Kit | 4330 | Not Specified | [1] |
HUVEC: Human Umbilical Vein Endothelial Cells
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol details the steps to assess the on-target activity of this compound by measuring the phosphorylation of VEGFR-2 at tyrosine 1175 (pY1175) in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A (vascular endothelial growth factor A)
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and Protease Inhibitor Cocktails
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-total VEGFR-2
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO for 1 hour.
-
Stimulate cells with 50 ng/mL VEGF-A for 10 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 7.5% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-VEGFR-2 (1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and visualize using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2.
-
Protocol 2: Cellular Kinase Assay to Assess Off-Target Effects
This protocol provides a framework for evaluating the off-target effects of this compound on PDGFR-β phosphorylation in a suitable cell line (e.g., NIH-3T3 fibroblasts).
Materials:
-
NIH-3T3 cells (or other suitable cell line with high PDGFR expression)
-
DMEM with 10% FBS
-
Recombinant Human PDGF-BB
-
This compound
-
DMSO (vehicle control)
-
(All other reagents as in Protocol 1, with appropriate primary antibodies)
Procedure:
-
Cell Culture and Treatment:
-
Plate NIH-3T3 cells and grow to 80-90% confluency.
-
Starve cells in serum-free DMEM for 12-24 hours.
-
Pre-treat cells with a range of this compound concentrations (e.g., 100, 500, 1000, 5000 nM) or DMSO for 1 hour.
-
Stimulate cells with 50 ng/mL PDGF-BB for 10 minutes.
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 2-4 from Protocol 1, using primary antibodies against phospho-PDGFR-β (e.g., Tyr751) and total PDGFR-β for detection.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of VEGFR-2 phosphorylation observed at expected concentrations. | 1. This compound degradation. 2. Insufficient VEGF stimulation. 3. Problem with Western blot protocol. | 1. Prepare fresh this compound stock solutions. 2. Confirm the activity of your VEGF-A stock. Optimize stimulation time and concentration. 3. Verify antibody performance with a positive control (e.g., pervanadate-treated cell lysate). Ensure all steps of the Western blot protocol were followed correctly. |
| High background in Western blots for phosphorylated proteins. | 1. Incomplete blocking. 2. Primary or secondary antibody concentration too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk in TBST, though BSA is often preferred for phospho-antibodies). 2. Titrate antibody concentrations to find the optimal dilution. 3. Increase the number and duration of wash steps. |
| Inconsistent results between experiments. | 1. Variation in cell confluency or passage number. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Use cells within a consistent passage number range and plate them to achieve similar confluency for each experiment. 2. Use a timer to ensure precise incubation times for drug treatment and stimulation. 3. Calibrate pipettes regularly and use careful pipetting techniques. |
| Observing cell toxicity at concentrations intended to be selective. | 1. Off-target effects on essential kinases. 2. Cell line is particularly sensitive to VEGFR inhibition. | 1. Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the cytotoxic concentration. Compare this to the IC50 for VEGFR-2 inhibition. 2. Consider using a different cell line or reducing the treatment duration. |
| Difficulty interpreting dose-response curve for off-target effects. | 1. The on-target and off-target inhibition ranges are overlapping. | 1. A shallow dose-response curve may indicate off-target effects at concentrations close to the on-target IC50. A very steep curve might suggest non-specific mechanisms of inhibition.[5] 2. It is crucial to correlate the dose-response data with downstream signaling analysis (Western blot) to confirm which pathways are being inhibited at specific concentrations. |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
adjusting Krn-633 dose for different tumor types
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Krn-633 dosage across different tumor types in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1] It also exhibits high selectivity for VEGFR-1 and VEGFR-3.[1] By inhibiting the tyrosine phosphorylation of VEGFR-2, this compound blocks the activation of downstream signaling pathways, including the mitogen-activated protein kinases (MAPK).[1] This ultimately suppresses endothelial cell proliferation and tube formation, leading to an anti-angiogenic effect that inhibits tumor growth.[1]
Q2: How does the formulation of this compound affect its in vivo efficacy?
A2: The formulation of this compound significantly impacts its bioavailability and in vivo efficacy. The crystalline form of this compound is poorly water-soluble, which can lead to lower absorption and require higher doses to achieve a therapeutic effect.[2] A solid dispersion formulation has been developed to improve its solubility and dissolution rate.[2] This amorphous form has shown to have approximately 7.5-fold enhanced bioavailability in rats and allows for similar rates of tumor growth inhibition at 10- to 25-fold lower doses compared to the crystalline form.[2]
Q3: What is a recommended starting dose for this compound in a new tumor xenograft model?
A3: For a new tumor xenograft model, it is recommended to start with a dose-finding study. Based on preclinical studies in lung and prostate cancer models, a starting point for the more bioavailable solid dispersion formulation could be in the range of 4-20 mg/kg, administered orally once daily. For the crystalline form, doses have been higher, in the range of 20-100 mg/kg. The optimal dose will depend on the specific tumor model, its vascularity, and the trough serum concentration of this compound, which has been shown to be a significant factor in its antitumor activity.[1]
Q4: Does this compound directly inhibit the proliferation of cancer cells?
A4: No, in vitro studies have shown that this compound does not inhibit the proliferation of various cancer cell lines directly.[1] Its anti-tumor effect is primarily due to its anti-angiogenic properties by targeting the host's endothelial cells within the tumor vasculature.[1]
Troubleshooting Guide
Q: We are not observing significant tumor growth inhibition with this compound in our xenograft model. What could be the issue?
A: There are several factors that could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Drug Formulation: Are you using the crystalline form of this compound? Due to its poor water solubility, the crystalline form has lower bioavailability.[2] Consider switching to the solid dispersion formulation for improved absorption and efficacy at lower doses.[2]
-
Dosage and Administration: The administered dose may be too low for your specific tumor model. It is crucial to perform a dose-escalation study to determine the optimal therapeutic window. Also, ensure the oral administration is consistent and the vehicle is appropriate.
-
Tumor Model Characteristics: The dependence of your tumor model on VEGF-mediated angiogenesis can vary. Highly vascularized tumors are more likely to respond to anti-angiogenic therapies like this compound. You may want to assess the microvessel density of your tumor model.
-
Treatment Schedule: Continuous daily dosing is often necessary to maintain a sufficient trough serum concentration of the drug, which is critical for its anti-tumor activity.[1] Ensure your treatment schedule is optimal.
-
Animal Health: Monitor the general health and body weight of the animals. While this compound has been reported to be well-tolerated, any adverse effects could impact the experimental outcome.[1]
Quantitative Data Summary
The following table summarizes the preclinical dosing of this compound in different tumor xenograft models.
| Tumor Type | Animal Model | Cell Line | Formulation | Dose (mg/kg) | Outcome |
| Lung Carcinoma | Athymic Mice | A549 | Crystalline | 20 | Tumor Growth Inhibition |
| Lung Carcinoma | Athymic Mice | A549 | Crystalline | 100 | Tumor Growth Inhibition |
| Lung Carcinoma | Athymic Mice | A549 | Solid Dispersion | 4 | Tumor Growth Inhibition |
| Lung Carcinoma | Athymic Mice | A549 | Solid Dispersion | 20 | 31.4% Tumor Regression |
| Prostate Carcinoma | Athymic Mice | DU145 | Crystalline | 100 | 6.7% Tumor Regression |
| Prostate Carcinoma | Athymic Mice | DU145 | Solid Dispersion | 4 | 26.3% Tumor Regression |
| Prostate Carcinoma | Athymic Mice | DU145 | Solid Dispersion | 20 | 58.1% Tumor Regression |
| Prostate Carcinoma | Athymic Mice | PC3 | Solid Dispersion | 4 | Tumor Growth Inhibition |
| Prostate Carcinoma | Athymic Mice | PC3 | Solid Dispersion | 20 | Tumor Growth Inhibition |
Experimental Protocols
Generalized Protocol for Evaluating this compound Efficacy in a Subcutaneous Xenograft Model
This protocol provides a general framework. Specific parameters should be optimized for each cell line and research question.
-
Cell Culture: Culture the human tumor cell line of interest under standard conditions as recommended by the supplier.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old. Allow a one-week acclimatization period.
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1x10^7 to 2x10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure them 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound (crystalline or solid dispersion form) in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally once daily at the desired dose levels. The control group should receive the vehicle only.
-
-
Data Collection and Endpoint:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
The study endpoint can be a predetermined tumor volume, a specific study duration (e.g., 21-28 days), or signs of morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for microvessel density using CD31 staining).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Determine the percentage of tumor growth inhibition.
-
Perform statistical analysis to compare the treatment groups with the control group.
-
Visualizations
Caption: this compound inhibits VEGFR-2 signaling.
Caption: Workflow for this compound dose determination.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Angiogenic Activity of Krn-633 and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of two tyrosine kinase inhibitors, Krn-633 and sorafenib. The information presented is collated from preclinical data to assist researchers in evaluating these compounds for further investigation.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process, making them prime targets for anti-cancer therapies. This guide focuses on this compound, a selective VEGFR inhibitor, and sorafenib, a multi-kinase inhibitor with anti-angiogenic activity.
Mechanism of Action
This compound is a highly selective inhibitor of VEGFR-1, -2, and -3.[1] Its targeted approach focuses specifically on the VEGF signaling pathway, which is central to angiogenesis.
Sorafenib , in contrast, is a multi-kinase inhibitor that targets a broader range of kinases.[2] In addition to inhibiting VEGFR-1, -2, and -3, it also targets Platelet-Derived Growth Factor Receptor (PDGFR) and the RAF/MEK/ERK signaling pathway.[2][3] This multi-targeted action affects both tumor cell proliferation and angiogenesis.
Quantitative Data Comparison: In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and sorafenib against VEGFR kinases, providing a direct comparison of their in vitro potency.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-1 | 170 | 26 |
| VEGFR-2 | 160 | 90 |
| VEGFR-3 | 125 | 20 |
Data sourced from preclinical studies.
In Vivo Anti-Angiogenic and Anti-Tumor Activity
Both this compound and sorafenib have demonstrated significant anti-angiogenic and anti-tumor activity in various preclinical in vivo models.
This compound:
-
Oral administration of this compound has been shown to inhibit tumor growth in several xenograft models.[1]
-
Histological analysis of tumors from this compound-treated animals revealed a reduction in the number of endothelial cells and decreased vascular permeability.[1]
-
A solid dispersion formulation of this compound demonstrated improved bioavailability and resulted in significant inhibition of human tumor growth and a reduction in microvessel density in murine and rat xenograft models at lower doses compared to the crystalline form.[4]
Sorafenib:
-
Sorafenib has been shown to inhibit tumor growth and vascularization in both ectopic and orthotopic renal cell carcinoma (RCC) xenograft models.[5]
-
Treatment with sorafenib led to a significant reduction in tumor vasculature, as measured by CD31 staining, in RCC xenografts.[3][5]
-
In lymphoma xenografts, sorafenib induced an average 50% reduction in tumor vessel density.[6]
-
Preclinical studies in hepatocellular carcinoma (HCC) models also demonstrated that sorafenib inhibits tumor growth and reduces microvessel area.[3][7]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below for reproducibility and further investigation.
VEGFR Kinase Inhibition Assay
This assay is designed to measure the enzymatic activity of VEGFR kinases in the presence of inhibitory compounds.
Objective: To determine the IC50 values of test compounds against VEGFR-1, -2, and -3.
Materials:
-
Recombinant human VEGFR-1, -2, or -3 kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound, sorafenib) dissolved in DMSO
-
96-well plates
-
Phospho-tyrosine antibody for detection
-
Luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the recombinant VEGFR kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution.
-
Detect the amount of phosphorylated substrate using a phospho-tyrosine antibody and a secondary detection reagent that generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
This assay assesses the ability of compounds to inhibit the proliferation of endothelial cells, a key process in angiogenesis.
Objective: To evaluate the anti-proliferative effects of this compound and sorafenib on human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
96-well plates
-
Test compounds (this compound, sorafenib)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells and determine the IC50 values.[8][9]
In Vivo Tumor Xenograft Model
This in vivo assay evaluates the anti-tumor and anti-angiogenic efficacy of compounds in a living organism.
Objective: To compare the effects of this compound and sorafenib on tumor growth and microvessel density in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line (e.g., a line known to form vascularized tumors)
-
Test compounds (this compound, sorafenib) formulated for oral administration
-
Calipers for tumor measurement
-
Materials for tissue fixation and processing
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density)
Procedure:
-
Subcutaneously implant human tumor cells into the flanks of immunocompromised mice.[10]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[11]
-
Randomize the mice into treatment groups (vehicle control, this compound, sorafenib).
-
Administer the test compounds orally at predetermined doses and schedules.[12]
-
Measure tumor volume using calipers at regular intervals throughout the study.[10]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin for histological analysis.
-
Perform immunohistochemical staining on tumor sections using an anti-CD31 antibody to visualize blood vessels.
-
Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area in multiple fields of view.
-
Compare the tumor growth inhibition and MVD between the treatment groups.[13]
Conclusion
Both this compound and sorafenib are potent inhibitors of angiogenesis, primarily through their action on the VEGFR signaling pathway. This compound offers a more targeted approach by selectively inhibiting VEGFRs, while sorafenib's multi-kinase inhibition profile may provide broader anti-tumor activity. The choice between these inhibitors for further research and development will depend on the specific therapeutic strategy and the desire for a targeted versus a multi-pronged approach to cancer treatment. The experimental protocols provided herein offer a foundation for conducting comparative studies to further elucidate the relative anti-angiogenic and anti-tumor efficacy of these two compounds.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorafenib inhibits lymphoma xenografts by targeting MAPK/ERK and AKT pathways in tumor and vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial cell-proliferation assay [bio-protocol.org]
- 9. Endothelial cell proliferation assay [bio-protocol.org]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
KRN-633: A Comparative Guide to its Efficacy in Inhibiting VEGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Krn-633's effectiveness in inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR) phosphorylation against other prominent VEGFR inhibitors. The data presented is compiled from various studies to offer an objective overview supported by experimental evidence.
I. Comparative Efficacy of VEGFR Inhibitors
The inhibitory potency of this compound and other selected small molecule inhibitors against VEGFR-2 is summarized in the table below. It is important to note that the inhibitory concentrations (IC50) can vary based on the experimental setup, such as cell-free kinase assays versus cell-based assays.
| Compound | VEGFR-2 IC50 (Cell-Free) | VEGFR-2 IC50 (Cell-Based) | Other Kinase Targets (IC50) |
| This compound | 160 nM[1][2] | 1.16 nM (in HUVECs)[3][4] | VEGFR-1 (170 nM), VEGFR-3 (125 nM)[1][2] |
| Sorafenib | 90 nM[2] | - | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFR-β (57 nM), c-KIT (68 nM)[2] |
| Pazopanib | 30 nM[2] | - | VEGFR-1 (10 nM), VEGFR-3 (47 nM), PDGFR (84 nM), FGFR (74 nM), c-Kit (140 nM)[2] |
| Axitinib | 0.2 nM | - | VEGFR-1 (0.1 nM), VEGFR-3 (0.1-0.3 nM), PDGFR, c-KIT |
| Sunitinib | 18.9 ± 2.7 nM[5] | - | PDGFRα, PDGFRβ, c-KIT, Flt3, CSF-1R, and RET |
| Vandetanib | 40 nM[1] | - | VEGFR-3 (110 nM), EGFR (500 nM)[1] |
| Apatinib | 1 nM[1] | - | Ret (13 nM), c-Kit (429 nM), c-Src (530 nM)[1] |
Note on this compound IC50 Values: A notable difference is observed in the reported IC50 values for this compound. The higher potency (1.16 nM) was determined in a cell-based assay using Human Umbilical Vein Endothelial Cells (HUVECs), which reflects the compound's activity in a more physiologically relevant environment.[3][4] The lower potency (160 nM) was observed in a cell-free enzymatic assay.[1][2] This discrepancy highlights the importance of the assay format in determining the apparent potency of an inhibitor.
II. Experimental Protocols
This section details the methodologies for key experiments used to validate the effect of inhibitors on VEGFR phosphorylation.
A. In Vitro VEGFR-2 Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant VEGFR-2 kinase, and the peptide substrate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Cellular VEGFR-2 Phosphorylation Assay (Western Blot in HUVECs)
This assay assesses the ability of an inhibitor to block VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human VEGF-A
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HUVECs in culture plates and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-VEGFR-2 primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total VEGFR-2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
III. Visualizations
A. VEGFR Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in mediating downstream signaling cascades upon VEGF binding, a process that is inhibited by this compound.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
B. Experimental Workflow for Cellular Assay
The diagram below outlines the key steps involved in a cellular assay to determine the inhibitory effect of a compound on VEGFR-2 phosphorylation.
Caption: Workflow for validating inhibitor effect on VEGFR-2 phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Comparative Analysis of Krn-633 and Other VEGFR-2 Inhibitors for Researchers
This guide provides a detailed comparison of the efficacy of Krn-633, a potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, with other prominent inhibitors of the same target. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of preclinical data to inform further research and development efforts.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1] In many types of cancer, the VEGF/VEGFR-2 signaling pathway is overactive, promoting tumor growth and metastasis by supplying tumors with necessary nutrients and oxygen. Consequently, inhibiting VEGFR-2 has become a cornerstone of anti-angiogenic therapy in oncology. A variety of small-molecule tyrosine kinase inhibitors (TKIs) targeting VEGFR-2 have been developed and are in various stages of clinical development and use. This guide focuses on the comparative efficacy of this compound against other well-established VEGFR-2 inhibitors.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of VEGFR-2 inhibitors is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Kinase Inhibitory Activity
The direct inhibitory effect on VEGFR-2 kinase activity is a primary measure of a drug's potency. This compound has demonstrated potent inhibition of VEGFR-2 phosphorylation.[1] A comparison with other TKIs reveals a competitive inhibitory profile.
| Inhibitor | Target | IC50 (nmol/L) |
| This compound | VEGFR-2 Phosphorylation | 1.16[1] |
| Sunitinib | VEGFR-2 Kinase Activity | 9 |
| Pazopanib | VEGFR-2 Kinase Activity | 30 |
| Sorafenib | VEGFR-2 Kinase Activity | 90 |
This table summarizes the reported IC50 values for the inhibition of VEGFR-2 kinase activity. Lower values indicate greater potency.
Inhibition of Endothelial Cell Proliferation
The biological consequence of VEGFR-2 inhibition is the suppression of endothelial cell proliferation, a key step in angiogenesis. The efficacy of this compound in this regard has been evaluated in Human Umbilical Vein Endothelial Cells (HUVECs).
| Inhibitor | Cell Line | IC50 (nmol/L) |
| This compound | HUVEC | 3.5 - 15[2] |
| Pazopanib | HUVEC | 20 |
This table compares the IC50 values for the inhibition of endothelial cell proliferation. Lower values indicate greater potency in a cellular context.
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of VEGFR-2 inhibitors is ultimately evaluated in in vivo models, typically using tumor xenografts in immunocompromised mice. These studies provide insights into a drug's overall efficacy, considering factors like pharmacokinetics and bioavailability.
| Inhibitor | Tumor Model | Dosing Regimen | Observed Effects |
| This compound | Various human tumor xenografts (lung, colon, prostate) in athymic mice and rats | Oral administration | Inhibition of tumor growth and regression of established tumors.[1] A solid dispersion formulation showed similar tumor growth inhibition at 10- to 25-fold lower doses compared to the crystalline form.[3] |
| Sorafenib | Lymphoma xenografts in NOD/SCID mice | 90 mg/kg/day | Cytostatic effect on tumor growth, significant reduction in tumor vessel density, and increased tumor necrosis.[4] In HLE xenografts, 25 mg/kg inhibited tumor growth by 49.3%.[5] |
| Sunitinib | Neuroblastoma xenografts in NOD/SCID mice | 20-40 mg/kg | Dose-dependent inhibition of tumor growth, angiogenesis, and metastasis.[6] In SH-SY5Y and SK-N-BE(2) xenografts, 80 mg/kg/day significantly inhibited tumor growth.[7] |
| Pazopanib | Dedifferentiated liposarcoma xenografts in athymic nude mice | 40 mg/kg, orally, twice per day | Significant delay in tumor growth and inhibition of angiogenesis.[8] In various xenograft models (colon, melanoma, prostate, renal, breast, lung), pazopanib showed dose-dependent anti-tumor activity.[9] |
This table summarizes the in vivo efficacy of different VEGFR-2 inhibitors in various preclinical tumor models. It is important to note that direct comparisons are challenging due to variations in tumor models, dosing regimens, and endpoint measurements.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Krn-633 and Axitinib: A Guide for Researchers
A detailed examination of two potent VEGFR inhibitors in cancer research, this guide provides a comparative analysis of Krn-633 and Axitinib. It covers their mechanisms of action, target profiles, and available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
This guide synthesizes available data to offer a comparative overview of this compound, a selective VEGFR-2 tyrosine kinase inhibitor, and Axitinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this document aims to provide a comprehensive resource for the scientific community.
Mechanism of Action and Target Profile
Both this compound and Axitinib exert their anti-cancer effects primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.
This compound is a quinazoline urea derivative that acts as a selective inhibitor of VEGFR-2 tyrosine kinase.[1] It has demonstrated high selectivity for VEGFR-1, -2, and -3.[1] By inhibiting the tyrosine phosphorylation of VEGFR-2, this compound effectively blocks the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to the suppression of endothelial cell proliferation and tube formation.[1] Preclinical studies have shown that this compound can inhibit tumor growth in various xenograft models and cause the regression of established tumors.[1]
Axitinib is a second-generation tyrosine kinase inhibitor that potently and selectively inhibits VEGFR-1, -2, and -3.[2][3] In addition to the VEGFR family, Axitinib also shows inhibitory activity against other receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-KIT.[4][5] This multi-targeted approach allows Axitinib to not only inhibit angiogenesis but also potentially impact other signaling pathways involved in tumor growth and progression.[2] Axitinib has been shown to significantly inhibit the growth of various cancers in preclinical models and has demonstrated clinical efficacy in the treatment of advanced renal cell carcinoma.[3][6]
Comparative Data
The following tables summarize the available quantitative data for this compound and Axitinib, providing a basis for a direct comparison of their biochemical potency and pharmacokinetic properties.
Table 1: Comparative Inhibitory Activity (IC50)
| Target | This compound (nM) | Axitinib (nM) |
| VEGFR-1 | 170[7] | 0.1[4][5] |
| VEGFR-2 | 1.16 (phosphorylation)[1], 160 (enzymatic)[7] | 0.2[4][5] |
| VEGFR-3 | 125[7] | 0.1-0.3[4] |
| PDGFRβ | Weakly inhibits[7] | 1.6[4] |
| c-Kit | Weakly inhibits[7] | 1.7[4] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Axitinib |
| Bioavailability | Low, significantly improved with solid dispersion (7.5-fold increase in rats)[8][9] | 58%[10][11][12] |
| Time to Max. Concentration (Tmax) | 3.33 ± 1.15 h (solid dispersion, rats)[13] | 2.5 - 4.1 hours[10][14] |
| Half-life (t1/2) | 7.93 ± 2.38 h (solid dispersion, rats)[13] | 2.5 - 6.1 hours[10][11] |
| Metabolism | - | Primarily by CYP3A4/5; also by CYP1A2, CYP2C19, and UGT1A1[2][10][11] |
| Excretion | - | ~41% in feces, ~23% in urine[10] |
Signaling Pathway Inhibition
Both this compound and Axitinib target the VEGFR signaling pathway, a critical regulator of angiogenesis. The binding of VEGF to its receptor, VEGFR-2, triggers a cascade of intracellular events that promote endothelial cell proliferation, migration, and survival. By inhibiting the tyrosine kinase activity of VEGFR-2, both compounds effectively block these downstream signals.
VEGFR-2 signaling pathway and points of inhibition by this compound and Axitinib.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare anti-angiogenic compounds like this compound and Axitinib.
VEGFR-2 Phosphorylation Assay
This assay is crucial for determining the direct inhibitory effect of the compounds on the target kinase.
Workflow for a VEGFR-2 Phosphorylation Assay.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or Axitinib for a specified period.
-
VEGF Stimulation: Cells are then stimulated with recombinant human VEGF to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Immunoprecipitation: VEGFR-2 is immunoprecipitated from the cell lysates using a specific antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Probing: The membrane is probed with a primary antibody specific for phosphorylated VEGFR-2 and a primary antibody for total VEGFR-2 as a loading control.
-
Detection and Quantification: Bands are visualized using a secondary antibody conjugated to a detectable enzyme, and the band intensities are quantified to determine the extent of phosphorylation inhibition.
Endothelial Cell Proliferation Assay
This assay assesses the functional consequence of VEGFR inhibition on endothelial cell growth.
Workflow for an Endothelial Cell Proliferation Assay.
Methodology:
-
Cell Seeding: HUVECs are seeded at a low density in 96-well plates.[15]
-
Serum Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycle and reduce basal proliferation.
-
Treatment: Cells are treated with various concentrations of this compound or Axitinib in the presence of a pro-proliferative concentration of VEGF.
-
Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.
-
Proliferation Measurement: A proliferation reagent such as MTT or WST is added to the wells.[15] The absorbance or fluorescence is measured, which is proportional to the number of viable cells.
Tumor Xenograft Model
In vivo studies using tumor xenograft models are essential for evaluating the anti-tumor efficacy of the compounds.
Workflow for a Tumor Xenograft Model Study.
Methodology:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
Tumor Growth: Tumors are allowed to grow to a palpable and measurable size.
-
Randomization: Mice are randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: this compound or Axitinib is administered to the mice, typically orally, on a daily schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly to assess efficacy and toxicity.
-
Study Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.
Conclusion
Both this compound and Axitinib are potent inhibitors of the VEGFR signaling pathway with demonstrated anti-angiogenic and anti-tumor activities in preclinical models. Axitinib, with its broader kinase inhibition profile, has successfully translated into a clinically approved therapy for advanced renal cell carcinoma. This compound shows high selectivity for VEGFRs, and its development could be further advanced by formulation strategies such as solid dispersion to improve its bioavailability. This comparative guide provides a foundation for researchers to understand the similarities and differences between these two compounds and to design future studies to further explore their therapeutic potential.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axitinib: from preclinical development to future clinical perspectives in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Endothelial cell proliferation assay [bio-protocol.org]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of Krn-633: A Comparative Guide to VEGFR-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Krn-633, a selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, with other established VEGFR-2 tyrosine kinase inhibitors (TKIs). The focus is on the methodologies and experimental data used to confirm in vivo target engagement, a critical step in the preclinical development of anti-angiogenic therapies.
Introduction to this compound and the VEGFR-2 Signaling Pathway
This compound is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels.[1] Angiogenesis is a crucial process for tumor growth and metastasis, making VEGFR-2 a prime target for cancer therapy. This compound is a quinazoline urea derivative that has demonstrated inhibition of VEGFR-1, -2, and -3.[1] In preclinical studies, orally administered this compound has been shown to inhibit tumor growth in various xenograft models, including those of lung, colon, and prostate cancer.[1] A notable characteristic of this compound is its poor water solubility, which has been addressed by the development of a solid dispersion formulation to enhance its oral bioavailability and in vivo efficacy.[2][3]
The VEGFR-2 signaling cascade is initiated by the binding of its ligand, VEGF-A. This binding event leads to the dimerization of the receptor and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation activates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.[4][5]
Comparative Analysis of In Vivo Target Engagement
Confirming that a drug candidate engages its intended target in a living organism is a pivotal step in drug development. For VEGFR-2 inhibitors, this is typically assessed by measuring the phosphorylation status of VEGFR-2 in tumor tissue and by evaluating the downstream effects on tumor angiogenesis.
Data Presentation: this compound vs. Alternative VEGFR-2 Inhibitors
The following table summarizes the available in vivo target engagement data for this compound and a selection of other well-characterized VEGFR-2 inhibitors. It is important to note that the experimental conditions, such as tumor models and dosing regimens, may vary between studies, which should be considered when making direct comparisons.
| Compound | In Vitro IC50 (VEGFR-2) | In Vivo Model | Dose | Effect on p-VEGFR-2 in Tumor | Effect on Microvessel Density (MVD) | Reference |
| This compound | 1.16 nM | A549 lung cancer xenograft (mice) | 4, 20 mg/kg/day (solid dispersion) | Not explicitly quantified in vivo | Significantly reduced at 4 and 20 mg/kg/day. | [3] |
| Sunitinib | 9 nM | Renal cell carcinoma xenograft (mice) | 20, 40, 80 mg/kg/day | Dose-dependent decrease. | Not explicitly quantified in this study. | [6] |
| Sorafenib | 90 nM | Renal cell carcinoma xenograft (mice) | 20, 40 mg/kg/day | Dose-dependent decrease. | Reduced MVD. | [7] |
| Pazopanib | 30 nM | Colon cancer xenograft (mice) | 10, 30, 100 mg/kg/day | Dose-dependent inhibition. Maximal inhibition at ~40 µM plasma concentration. | Not explicitly quantified in this study. | [8][9] |
| Axitinib | 0.2 nM | M24met melanoma xenograft (mice) | 100 mg/kg (single dose) | Marked suppression for up to 7 hours. | Significantly reduced in various xenograft models. | [10][11] |
| Vandetanib | 40 nM | HT-29 colon cancer xenograft (mice) | 12.5, 25 mg/kg/day | Not explicitly quantified in this study. | Dose- and schedule-dependent reduction. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo target engagement. Below are the protocols for the key experiments cited in this guide.
Experimental Workflow for In Vivo Assessment
The general workflow for assessing the in vivo target engagement of a VEGFR-2 inhibitor involves several key steps, from animal model selection to tissue analysis.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cox-2 inhibition enhances the activity of sunitinib in human renal cell carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Krn-633 and Bevacizumab: A Preclinical and Mechanistic Overview
In the landscape of anti-angiogenic cancer therapies, both small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies have demonstrated significant clinical utility. This guide provides a detailed head-to-head comparison of Krn-633, a selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, and bevacizumab, a monoclonal antibody targeting VEGF-A. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
This compound and bevacizumab represent two distinct strategies for inhibiting the VEGF signaling pathway, a critical driver of tumor angiogenesis. This compound acts intracellularly by selectively inhibiting the tyrosine kinase activity of VEGFR-1, -2, and -3. In contrast, bevacizumab functions extracellularly by binding to and neutralizing the VEGF-A ligand, preventing it from activating its receptors. Preclinical data suggests that both agents effectively inhibit angiogenesis and tumor growth. However, the lack of direct head-to-head clinical trials necessitates a comparison based on available preclinical data from separate studies. This guide synthesizes this information to provide an objective comparison of their performance.
Data Presentation
The following tables summarize the key quantitative data for this compound and bevacizumab based on available preclinical studies. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
Table 1: In Vitro Kinase Inhibition and Ligand Binding Affinity
| Parameter | This compound | Bevacizumab | Reference |
| Target | VEGFR-1, VEGFR-2, VEGFR-3 Tyrosine Kinase | VEGF-A | [1] |
| IC50 (VEGFR-2) | 1.16 nM (in HUVECs) | Not Applicable | [1] |
| IC50 (VEGFR-1) | 11.7 nM (in HUVECs) | Not Applicable | [1] |
| IC50 (VEGFR-3) | Not specified in detail, but highly selective | Not Applicable | [1] |
| Binding Affinity (KD for VEGF-A) | Not Applicable | 58 pM | [2] |
Table 2: In Vitro Cellular Activity
| Parameter | This compound | Bevacizumab | Reference |
| HUVEC Proliferation Inhibition (IC50) | 3.5 - 15 nM | Not directly comparable, significant inhibition observed | [3] |
| Inhibition of VEGF-induced VEGFR-2 Phosphorylation (IC50) | 1.16 nM | Not Applicable (acts upstream) | [1] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Parameter | This compound | Bevacizumab | Reference |
| Tumor Growth Inhibition | Significant inhibition in lung, colon, and prostate cancer xenografts.[1] A solid dispersion formulation showed similar tumor growth inhibition at 10- to 25-fold lower doses compared to the crystalline form.[4] | Significant inhibition in various xenograft models including colorectal, non-small cell lung, and breast cancer. | [5] |
| Mechanism of in vivo action | Reduction in endothelial cell number and vascular permeability.[1] | Inhibition of new blood vessel formation.[5] |
Mechanism of Action
The fundamental difference between this compound and bevacizumab lies in their point of intervention within the VEGF signaling pathway.
This compound: This small molecule inhibitor competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFR-1, -2, and -3. This prevents the autophosphorylation of the receptors upon VEGF binding, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Bevacizumab: This humanized monoclonal antibody binds directly to the VEGF-A ligand in the extracellular space. By sequestering VEGF-A, bevacizumab prevents it from binding to its cognate receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells. This effectively neutralizes the primary signal for angiogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published literature and are intended to provide a framework for similar in-house studies.
In Vitro Kinase Inhibition Assay (for this compound)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR tyrosine kinases.
Methodology:
-
Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinase domains are used.
-
The kinase reaction is performed in a buffer containing ATP and a synthetic peptide substrate.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time.
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay with [γ-³²P]ATP or a non-radioactive method like ELISA with a phospho-specific antibody.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HUVEC Proliferation Assay
Objective: To assess the effect of this compound or bevacizumab on the proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
HUVECs are seeded in 96-well plates in a low-serum medium.
-
The cells are treated with various concentrations of this compound or bevacizumab in the presence of a pro-angiogenic stimulus, typically VEGF.
-
The plates are incubated for 48-72 hours.
-
Cell proliferation is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
The IC50 value is determined by plotting the percentage of proliferation inhibition against the drug concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound or bevacizumab.
Methodology:
-
Human tumor cells (e.g., from lung, colon, or prostate cancer cell lines) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is typically administered orally, while bevacizumab is administered via intraperitoneal or intravenous injection.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, the tumors are excised, weighed, and may be further analyzed by histology or immunohistochemistry to assess microvessel density and other markers of angiogenesis.
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.
Discussion and Conclusion
Both this compound and bevacizumab demonstrate potent anti-angiogenic and antitumor activity in preclinical models. The primary distinction lies in their mechanism of action, with this compound offering a broader inhibition of VEGFR signaling by targeting multiple receptor tyrosine kinases, while bevacizumab specifically neutralizes the VEGF-A ligand.
The choice between a small molecule TKI and a monoclonal antibody depends on various factors, including the specific tumor biology, potential for off-target effects, and desired pharmacokinetic profile. While bevacizumab is a well-established clinical agent with a large body of safety and efficacy data, this compound represents a promising orally available alternative that may offer advantages in certain contexts.
The lack of direct comparative studies, particularly in the clinical setting, makes it challenging to definitively conclude which agent has superior efficacy. The data presented in this guide, compiled from various preclinical studies, provides a foundation for understanding the relative strengths and characteristics of each compound. Further head-to-head preclinical and, ultimately, clinical investigations would be necessary to fully elucidate their comparative therapeutic potential. Researchers are encouraged to use the provided experimental protocols as a basis for conducting such comparative studies to generate direct, internally controlled data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Vascular endothelial growth factor receptor tyrosine kinase inhibitors versus bevacizumab in metastatic colorectal cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of Krn-633: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic potential of Krn-633 with other established anti-angiogenic agents. While direct experimental data on the anti-metastatic effects of this compound is limited in publicly available literature, its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) provides a strong rationale for its potential in preventing cancer metastasis. This guide will compare this compound's mechanism of action and available preclinical data with those of other VEGFR-targeting drugs, namely Sunitinib, Sorafenib, and Bevacizumab, for which anti-metastatic effects have been documented.
Mechanism of Action: Targeting Angiogenesis to Inhibit Metastasis
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a complex process that heavily relies on the formation of new blood vessels, a process known as angiogenesis. Tumors induce angiogenesis by releasing growth factors, with Vascular Endothelial Growth Factor (VEGF) being one of the most critical. VEGF binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that leads to the proliferation and migration of these cells, ultimately forming new blood vessels that supply the tumor with nutrients and provide a route for metastatic dissemination.
This compound is a potent and highly selective inhibitor of the VEGFR-2 tyrosine kinase.[1] By blocking the ATP binding site of VEGFR-2, this compound effectively inhibits VEGF-induced receptor phosphorylation, thereby disrupting the downstream signaling pathways responsible for angiogenesis.[1] This targeted inhibition of angiogenesis is the primary mechanism through which this compound is expected to exert its anti-metastatic effects. Unlike cytotoxic chemotherapy, this compound does not directly inhibit the proliferation of various cancer cell lines in vitro.[1] Its anti-tumor activity is primarily directed at the tumor microenvironment by cutting off the tumor's blood supply.
The comparator drugs in this guide also target the VEGF signaling pathway, albeit with some differences in their specificity and mechanism.
-
Sunitinib: A multi-targeted tyrosine kinase inhibitor that targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases.
-
Sorafenib: Another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the Raf serine/threonine kinases.
-
Bevacizumab: A humanized monoclonal antibody that directly binds to and neutralizes VEGF-A, preventing it from activating its receptors.
Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound and compare it with the documented anti-metastatic effects of Sunitinib, Sorafenib, and Bevacizumab.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 (VEGFR-2 phosphorylation) | Effect on Endothelial Cell Proliferation | Direct Effect on Cancer Cell Proliferation |
| This compound | VEGFR-1, -2, -3 (highly selective for VEGFR-2) | 1.16 nmol/L | Inhibition | No direct inhibition |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Varies by assay | Inhibition | Inhibition in some cell lines |
| Sorafenib | VEGFRs, PDGFRs, Raf kinases | Varies by assay | Inhibition | Inhibition in some cell lines |
| Bevacizumab | VEGF-A | N/A (binds ligand) | Inhibition (indirect) | No direct inhibition |
Table 2: In Vivo Anti-Metastatic and Anti-Tumor Efficacy
| Compound | Cancer Model | Route of Administration | Effect on Primary Tumor Growth | Documented Effect on Metastasis |
| This compound | Lung, Colon, Prostate Xenografts | Oral | Significant Inhibition | Not explicitly quantified, but inhibition of angiogenesis is a key anti-metastatic mechanism. |
| Sunitinib | Renal Cell Carcinoma Xenograft | Oral | Inhibition | Inhibition of dissemination to the metastatic lung site. |
| Sorafenib | Hepatocellular Carcinoma (orthotopic rat model) | Oral | Inhibition | Significant inhibition of tumor growth and metastasis. |
| Bevacizumab | Non-Small Cell Lung Cancer (mouse model) | Intravenous | Inhibition | Inhibition of brain metastases formation. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits angiogenesis by blocking VEGFR-2 signaling.
Caption: Workflow of a Transwell invasion assay to test anti-invasive effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess anti-metastatic potential.
In Vitro Cell Migration and Invasion Assays
1. Transwell Migration/Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion) towards a chemoattractant.
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Cancer cell line of interest
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% Fetal Bovine Serum - FBS)
-
This compound or other inhibitors
-
Cotton swabs, methanol, crystal violet stain
-
-
Protocol:
-
For Invasion Assay: Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify. For migration assays, this step is omitted.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium. Perform a cell count and adjust the concentration to a predetermined density (e.g., 1 x 10^5 cells/mL).
-
Experimental Setup:
-
Add culture medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
In the upper chamber of the Transwell insert, add the cancer cell suspension in serum-free medium. For the treatment group, the medium should contain the desired concentration of this compound. A vehicle control (e.g., DMSO) should be used for the control group.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration/invasion but not proliferation (typically 12-48 hours, depending on the cell line).
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the stained cells under a microscope in several random fields of view.
-
-
Data Analysis: Calculate the average number of migrated/invaded cells per field for each condition. Compare the results from the this compound-treated group to the control group to determine the percentage of inhibition.
-
In Vivo Metastasis Models
1. Experimental Metastasis Model (Tail Vein Injection)
This model assesses the ability of cancer cells to colonize and form tumors in a distant organ, typically the lungs, after being introduced directly into the bloodstream.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line capable of forming lung metastases (e.g., B16-F10 melanoma, MDA-MB-231 breast cancer)
-
This compound (solid dispersion formulation for oral gavage) or other inhibitors
-
Sterile PBS or appropriate vehicle
-
Insulin syringes
-
-
Protocol:
-
Cell Preparation: Culture the cancer cells to the desired confluency. Harvest and wash the cells with sterile PBS. Resuspend the cells in sterile PBS at a concentration of, for example, 1 x 10^6 cells/100 µL.
-
Tumor Cell Inoculation: Anesthetize the mice and inject the cell suspension into the lateral tail vein.
-
Treatment: Begin treatment with this compound or vehicle control at a predetermined dose and schedule (e.g., daily oral gavage). The timing of treatment initiation can be varied to study effects on different stages of metastasis (e.g., starting before, at the same time as, or after tumor cell injection).
-
Monitoring: Monitor the mice regularly for signs of tumor burden and toxicity (e.g., weight loss, lethargy).
-
Endpoint and Analysis:
-
At a predetermined endpoint (e.g., 2-4 weeks after injection, or when control mice show signs of morbidity), euthanize the mice.
-
Harvest the lungs and other organs of interest.
-
Fix the tissues in formalin.
-
Count the number of visible metastatic nodules on the lung surface.
-
For more detailed analysis, embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize and quantify micrometastases.
-
-
Data Analysis: Compare the number and size of metastatic nodules between the this compound-treated and control groups.
-
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting VEGFR-2, a key regulator of angiogenesis. While direct experimental validation of its anti-metastatic potential is not extensively documented in published literature, its potent anti-angiogenic effects strongly suggest that it would be effective in inhibiting metastatic dissemination. The comparative data from other VEGFR-targeting agents like Sunitinib, Sorafenib, and Bevacizumab, which have demonstrated anti-metastatic activity in preclinical models, further support this hypothesis.
Future studies should focus on directly evaluating the anti-metastatic efficacy of this compound in various preclinical models of metastasis and ideally, in direct comparison with other established anti-angiogenic drugs. Such studies would provide the necessary data to fully validate its potential as a therapeutic agent for the prevention and treatment of metastatic cancer. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for the Fictional Compound Krn-633
This document provides crucial safety guidelines, operational procedures, and disposal plans for the fictitious research compound Krn-633. As a potent kinase inhibitor, meticulous adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is dictated by the specific handling procedures for this compound. The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.
| Task | Minimum PPE Requirements | Enhanced Precautions (for high concentrations or aerosol-generating procedures) |
| Weighing and Aliquoting | - Double nitrile gloves- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Use of a certified chemical fume hood |
| In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses | - Work within a Class II biological safety cabinet |
| Waste Disposal | - Double nitrile gloves- Lab coat- Safety glasses | - Chemical splash goggles- Chemical-resistant apron |
Operational Workflow for Safe Handling
A systematic approach is critical when working with this compound. The following diagram illustrates the recommended workflow from preparation to disposal, ensuring safety at each step.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated consumables, including pipette tips, gloves, and bench paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and chemical-resistant waste container. Do not mix with other waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the compound name "this compound," and the date.
-
Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb with an inert material and place in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS office immediately. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
